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  • Product: 2,6-Dihydroxynicotinamide
  • CAS: 35441-11-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxynicotinamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected spectroscopic data for 2,6-dihydroxynicotinamide, a deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 2,6-dihydroxynicotinamide, a derivative of nicotinamide.[1][2] While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and comparative data from analogous structures to offer a robust predictive characterization. As a key intermediate in the bacterial metabolism of nicotinic acid, understanding its structural features is crucial for various research applications.[3]

Molecular Structure and Physicochemical Properties

2,6-Dihydroxynicotinamide possesses a pyridine ring substituted with two hydroxyl groups at positions 2 and 6, and a carboxamide group at position 3. The presence of these functional groups dictates its chemical behavior and spectroscopic signature.

Table 1: Physicochemical Properties of 2,6-Dihydroxynicotinamide

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[1][4]
Molecular Weight154.12 g/mol [1][4]
Melting Point249 °C (decomposes)[1][4]
InChI KeyUYYJYLJAFBVFJW-UHFFFAOYSA-N[1][4]
SMILESNC(=O)c1ccc(=O)[nH]c1O[4]

It is important to note that 2,6-dihydroxynicotinamide can exist in tautomeric forms, primarily the pyridone form, which significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental NMR data for 2,6-dihydroxynicotinamide, the following predictions are based on the analysis of closely related compounds such as nicotinamide and 6-hydroxynicotinic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2,6-dihydroxynicotinamide is expected to show distinct signals corresponding to the aromatic protons and the protons of the amide and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the pyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H4~6.0 - 6.5DoubletCoupled to H5.
H5~7.5 - 8.0DoubletCoupled to H4.
-NH₂~7.0 - 7.5Broad SingletExchangeable with D₂O.
-OH~10.0 - 12.0Broad SingletExchangeable with D₂O. Tautomeric form will affect this signal.
-NH (pyridone)~11.0 - 13.0Broad SingletPresent in the pyridone tautomer. Exchangeable with D₂O.

These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | C2 | ~160 - 165 | Attached to a hydroxyl group (or carbonyl in pyridone form). | | C3 | ~120 - 125 | Attached to the carboxamide group. | | C4 | ~105 - 110 | Aromatic CH. | | C5 | ~140 - 145 | Aromatic CH. | | C6 | ~160 - 165 | Attached to a hydroxyl group (or carbonyl in pyridone form). | | C=O (Amide) | ~165 - 170 | Carbonyl carbon of the amide group. |

These are estimated values based on data for nicotinic acid and its derivatives.[5][6]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a solid organic compound like 2,6-dihydroxynicotinamide would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.[8]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra with the aid of 2D NMR data and comparison with related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-dihydroxynicotinamide will be characterized by absorption bands corresponding to its hydroxyl, amide, and pyridine ring functionalities.

Table 4: Predicted IR Absorption Bands for 2,6-Dihydroxynicotinamide

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Hydroxyl)3200 - 3600BroadIndicates hydrogen bonding.
N-H Stretch (Amide)3100 - 3500Medium, often two bandsPrimary amide.
C=O Stretch (Amide I)1650 - 1690StrongCarbonyl stretching vibration.
N-H Bend (Amide II)1590 - 1650MediumN-H bending vibration.
C=C & C=N Stretch (Aromatic)1400 - 1600Medium to StrongVibrations of the pyridine ring.
C-O Stretch (Hydroxyl)1200 - 1300MediumStretching of the C-O bond.

The interpretation of IR spectra for nicotinamide and its complexes provides a basis for these predictions.[9][10][11]

Experimental Protocol for FTIR Spectroscopy

The following is a general procedure for obtaining an FTIR spectrum of a solid sample:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample (ATR or KBr pellet) in the spectrometer and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 2,6-dihydroxynicotinamide (C₆H₆N₂O₃, MW = 154.12), the mass spectrum is expected to show a molecular ion peak and several fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 154.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z 155.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can occur through various pathways, including:

    • Loss of the amide group (-NH₂) resulting in a peak at m/z 138.

    • Loss of the entire carboxamide group (-CONH₂) resulting in a peak at m/z 110.

    • Decarbonylation (loss of CO) from fragment ions.

Experimental Protocol for Mass Spectrometry

A general workflow for obtaining the mass spectrum of 2,6-dihydroxynicotinamide is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

  • Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for polar molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Integrated Spectroscopic Analysis Workflow

A comprehensive structural elucidation of 2,6-dihydroxynicotinamide requires an integrated approach where data from different spectroscopic techniques are combined.

G cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Elucidation Synthesis Synthesis and Purification of 2,6-Dihydroxynicotinamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Acquire Data IR FTIR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry (HRMS) Synthesis->MS Acquire Data Analysis Integrated Spectral Analysis NMR->Analysis Combine Data IR->Analysis Combine Data MS->Analysis Combine Data Structure Structure Confirmation Analysis->Structure Confirm Structure

Sources

Exploratory

In Silico Target Prediction for 2,6-Dihydroxynicotinamide: A Technical Guide for Drug Discovery Professionals

Abstract The identification of molecular targets for novel or uncharacterized small molecules is a critical and often resource-intensive phase in drug discovery. This guide provides an in-depth technical framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets for novel or uncharacterized small molecules is a critical and often resource-intensive phase in drug discovery. This guide provides an in-depth technical framework for the in silico prediction of biological targets for 2,6-Dihydroxynicotinamide, a nicotinamide derivative with underexplored therapeutic potential. By leveraging a multi-pronged computational approach encompassing ligand preparation, structure-based, ligand-based, and machine learning methodologies, researchers can efficiently generate and prioritize testable hypotheses, thereby accelerating the path to understanding its mechanism of action and potential clinical applications. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing not just the "how" but also the "why" behind each strategic step, ensuring scientific integrity and a self-validating workflow.

Introduction: The Enigma of 2,6-Dihydroxynicotinamide

2,6-Dihydroxynicotinamide is a derivative of nicotinamide, a form of vitamin B3 that is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a pivotal player in cellular metabolism and is involved in a myriad of signaling pathways, acting as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] While nicotinamide's role is well-established, the specific biological activities of its dihydroxylated analog, 2,6-Dihydroxynicotinamide, remain largely uncharacterized. Its structural similarity to nicotinamide suggests a potential interaction with enzymes involved in NAD+ metabolism and signaling, making it a compelling subject for target identification studies.[3][4]

This guide outlines a comprehensive in silico strategy to elucidate the potential protein targets of 2,6-Dihydroxynicotinamide, thereby providing a rational basis for subsequent experimental validation and drug development efforts.

Foundational Step: Meticulous Ligand Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input ligand structure. Therefore, the initial and most critical step is the careful preparation of the 2,6-Dihydroxynicotinamide molecule for computational analysis.

Physicochemical Properties of 2,6-Dihydroxynicotinamide

A thorough understanding of the molecule's properties is essential for accurate parameterization in subsequent modeling steps.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[PubChem]
Molecular Weight 154.12 g/mol [PubChem]
SMILES String NC(=O)c1ccc(O)nc1O[Sigma-Aldrich]
InChI Key UYYJYLJAFBVFJW-UHFFFAOYSA-N[Sigma-Aldrich]
Melting Point 249 °C (dec.)[Chemsrc]
Step-by-Step Ligand Preparation Protocol

This protocol ensures the generation of a high-quality, energetically minimized 3D conformation of 2,6-Dihydroxynicotinamide suitable for docking and pharmacophore modeling.

  • 2D to 3D Structure Conversion:

    • Action: Obtain the 2D structure of 2,6-Dihydroxynicotinamide from its SMILES string using a molecular editor such as ChemDraw or the online tool PubChem Sketcher.

    • Rationale: The SMILES string is a concise representation of the molecular structure, which needs to be converted into a 3D model for conformational analysis.

    • Tool: PubChem Sketcher or MarvinSketch.

  • Generation of 3D Tautomers and Protonation States:

    • Action: Generate possible tautomers and protonation states at a physiological pH (e.g., 7.4).

    • Rationale: The biological activity of a small molecule can be highly dependent on its tautomeric and protonation state in the physiological environment of a protein's binding pocket.

    • Tool: LigPrep (Schrödinger) or similar software.

  • Conformational Search and Energy Minimization:

    • Action: Perform a conformational search to identify low-energy 3D conformers. Each conformer should then be subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: Small molecules are flexible and can adopt multiple conformations. Identifying the most stable, low-energy conformers is crucial for accurately predicting binding modes.[5]

    • Tool: ConfGen (Schrödinger), Open Babel.

  • File Format Conversion:

    • Action: Save the final, energy-minimized 3D structure in multiple formats such as .mol2 and .pdbqt for compatibility with various docking and modeling software.

    • Rationale: Different software packages require specific input file formats.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing Steps cluster_output Output SMILES SMILES String Conversion 2D to 3D Conversion SMILES->Conversion Tautomerization Tautomer/Protonation States Conversion->Tautomerization Conformation Conformational Search & Energy Minimization Tautomerization->Conformation Format File Format Conversion Conformation->Format Ready_Ligand Analysis-Ready 3D Ligand (.mol2, .pdbqt) Format->Ready_Ligand Reverse_Docking_Workflow cluster_input Input cluster_processing Processing cluster_output Output & Analysis Ligand Prepared 2,6-Dihydroxynicotinamide Docking Reverse Docking (e.g., SwissDock) Ligand->Docking Target_Library Protein Target Library (PDB) Target_Library->Docking Ranked_List Ranked List of Potential Targets (by ΔG) Docking->Ranked_List Pose_Analysis Binding Pose Analysis Ranked_List->Pose_Analysis Prioritized_Targets Prioritized Targets for Validation Pose_Analysis->Prioritized_Targets

Figure 2: Reverse docking workflow for target identification.
Ligand-Based Target Prediction: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. [6]This can be done based on a set of known active ligands (ligand-based) or from the structure of a protein's binding site (structure-based).

LigandScout is a powerful software for creating and screening pharmacophore models. [7]

  • Data Collection: Since there are no known potent binders for 2,6-Dihydroxynicotinamide, a ligand-based approach can be initiated using known inhibitors of potential target classes (e.g., sirtuin inhibitors, PARP inhibitors). This data can be sourced from databases like ChEMBL.

  • Pharmacophore Model Generation:

    • Action: Align the 3D structures of the known active compounds.

    • Rationale: This step identifies the common chemical features and their spatial arrangement that are crucial for binding to the target.

    • Tool: LigandScout.

  • Model Validation: The generated pharmacophore model should be validated by its ability to distinguish known active compounds from inactive "decoy" molecules.

  • Virtual Screening: Screen a 3D conformational database of 2,6-Dihydroxynicotinamide against the validated pharmacophore model. A successful "hit" indicates that the molecule possesses the necessary features to bind to the target.

Machine Learning-Based Target Prediction

Machine learning (ML) models, particularly those for Quantitative Structure-Activity Relationship (QSAR), can predict the biological activity of a molecule against a panel of targets. [8][9]

Scikit-learn is a versatile and user-friendly Python library for building machine learning models. [10][11]

  • Dataset Curation:

    • Action: Assemble a large dataset of diverse compounds with known bioactivity against a wide range of protein targets. This data can be obtained from databases like ChEMBL and PubChem. [1][12] * Rationale: A large and diverse dataset is crucial for training a robust and generalizable machine learning model.

  • Feature Engineering:

    • Action: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, fingerprints).

    • Rationale: These descriptors numerically represent the chemical structure and properties of the molecules, which are used as input features for the ML model.

    • Tool: RDKit (Python library).

  • Model Training:

    • Action: Train a classification or regression model (e.g., Random Forest, Support Vector Machine) to learn the relationship between the molecular descriptors and the biological activity. [13] * Rationale: The model learns the patterns in the data that are predictive of a compound's interaction with a particular target.

  • Prediction for 2,6-Dihydroxynicotinamide:

    • Action: Calculate the molecular descriptors for 2,6-Dihydroxynicotinamide and use the trained model to predict its activity against the panel of targets.

    • Rationale: This step leverages the learned patterns to predict the most likely targets for the novel compound.

  • Interpretation of Predictions:

    • Action: Utilize techniques like SHAP (SHapley Additive exPlanations) to understand which molecular features of 2,6-Dihydroxynicotinamide are driving the predicted interactions. [14] * Rationale: Interpreting the model's predictions provides insights into the potential mechanism of action and builds confidence in the results. [15][16]

ML_Workflow cluster_input Input Data cluster_processing Processing & Modeling cluster_output Output & Interpretation Bioactivity_Data Bioactivity Database (ChEMBL) Feature_Eng Feature Engineering (Descriptors) Bioactivity_Data->Feature_Eng Molecule_Data 2,6-Dihydroxynicotinamide Molecule_Data->Feature_Eng Model_Training Model Training (Scikit-learn) Feature_Eng->Model_Training Prediction Prediction Feature_Eng->Prediction Model_Training->Prediction Predicted_Targets Predicted Targets Prediction->Predicted_Targets Interpretation Model Interpretation (SHAP) Predicted_Targets->Interpretation Prioritized_ML_Targets Prioritized Targets for Validation Interpretation->Prioritized_ML_Targets

Figure 3: Machine learning workflow for target prediction.

Data Synthesis and Target Prioritization

The three distinct computational approaches will likely yield a list of potential targets. The next crucial step is to synthesize this information and prioritize the most promising candidates for experimental validation.

Consensus Scoring and Ranking

A consensus approach that integrates the results from all three methods is highly recommended.

TargetReverse Docking Score (ΔG)Pharmacophore Fit ScoreMachine Learning Prediction ScoreConsensus Rank
SIRT1 -8.5 kcal/mol0.920.881
PARP1 -8.2 kcal/mol0.850.912
Kinase X -7.9 kcal/mol0.780.823
... ............

This table presents a hypothetical example of consensus scoring.

Targets that are consistently predicted with high confidence across multiple orthogonal methods should be prioritized.

Experimental Validation: From In Silico to the Bench

Computational predictions are hypotheses that must be validated through rigorous experimental testing. [2]A tiered approach to experimental validation is recommended, starting with biochemical assays and progressing to cell-based and more complex models.

Tier 1: In Vitro Biochemical Assays
  • Enzyme Inhibition Assays: For predicted enzyme targets (e.g., sirtuins, PARPs, kinases), direct enzyme inhibition assays are the gold standard for confirming a direct interaction and determining the potency (IC₅₀) of 2,6-Dihydroxynicotinamide.

Tier 2: Cell-Based Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing direct evidence of target engagement. [17][18][19][20]* Western Blotting: Following treatment of cells with 2,6-Dihydroxynicotinamide, changes in the phosphorylation state or expression levels of downstream signaling proteins can provide evidence of target modulation.

Hypothetical Signaling Pathway Involvement

Given the potential interaction with enzymes in the NAD+ salvage pathway, 2,6-Dihydroxynicotinamide could modulate cellular processes regulated by sirtuins and PARPs. [3][4]For example, inhibition of a sirtuin could lead to changes in the acetylation of downstream targets, affecting gene expression and cellular metabolism.

Signaling_Pathway cluster_compound Compound cluster_targets Potential Targets cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes Compound 2,6-Dihydroxynicotinamide Sirtuin Sirtuin Compound->Sirtuin Inhibition? PARP PARP Compound->PARP Inhibition? Kinase Kinase Compound->Kinase Inhibition? Deacetylation Altered Protein Deacetylation Sirtuin->Deacetylation DNA_Repair Modulated DNA Repair PARP->DNA_Repair Phosphorylation Changes in Phosphorylation Cascade Kinase->Phosphorylation Gene_Expression Gene Expression Changes Deacetylation->Gene_Expression Metabolism Metabolic Reprogramming Deacetylation->Metabolism Cell_Cycle Cell Cycle Regulation DNA_Repair->Cell_Cycle Phosphorylation->Cell_Cycle

Figure 4: Hypothetical signaling pathways potentially modulated by 2,6-Dihydroxynicotinamide.

Conclusion

The in silico target prediction workflow detailed in this guide provides a robust and scientifically rigorous framework for elucidating the mechanism of action of 2,6-Dihydroxynicotinamide. By integrating structure-based, ligand-based, and machine learning approaches, researchers can efficiently generate high-confidence hypotheses for experimental validation. This multi-pronged strategy not only accelerates the drug discovery process but also embodies the principles of a self-validating system, where consensus across diverse computational methods strengthens the rationale for committing resources to downstream experimental studies. The successful identification of the biological targets of 2,6-Dihydroxynicotinamide will unlock its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

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Foundational

The Strategic Utility of 2,6-Dihydroxynicotinamide as a Versatile Precursor for Novel Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the quest for novel molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as springboards for the development of innovative therapeutics is paramount. Among the myriad of starting materials, 2,6-dihydroxynicotinamide emerges as a particularly compelling precursor due to its inherent reactivity and structural features. This technical guide provides an in-depth exploration of the synthetic utility of 2,6-dihydroxynicotinamide, with a primary focus on its conversion to pyridopyrimidines, a class of fused heterocycles renowned for their diverse and potent biological activities. This document will navigate through the fundamental chemical properties of 2,6-dihydroxynicotinamide, delve into the mechanistic intricacies of its transformation into complex heterocyclic systems, and provide field-proven insights into the practical execution of these synthetic strategies. Detailed experimental protocols, data-driven analysis, and a comprehensive survey of the therapeutic potential of the resulting compounds are presented to empower researchers in their pursuit of next-generation pharmaceuticals.

Introduction: The Untapped Potential of a Humble Pyridine

2,6-Dihydroxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a deceptively simple molecule that holds significant promise as a versatile building block in synthetic organic chemistry.[1] Its pyridine core, adorned with two hydroxyl groups and a carboxamide moiety, presents a unique combination of nucleophilic and electrophilic sites, rendering it amenable to a variety of chemical transformations. The strategic positioning of these functional groups allows for the construction of fused heterocyclic systems, which are the cornerstones of many approved drugs and clinical candidates.

The true value of 2,6-dihydroxynicotinamide lies in its ability to serve as a readily accessible precursor to a diverse array of complex molecules. The presence of the dihydroxy-substituted pyridine ring, in tautomeric equilibrium with its pyridone form, provides a reactive backbone for the annulation of additional rings, leading to the formation of novel heterocyclic frameworks. This guide will specifically focus on the synthesis of pyridopyrimidines, a class of compounds that has garnered immense interest in the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3]

Table 1: Physicochemical Properties of 2,6-Dihydroxynicotinamide

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Melting Point 249 °C (decomposes)[2]
Appearance Solid[2]
CAS Number 35441-11-3[2]

The Chemical Versatility of 2,6-Dihydroxynicotinamide: A Mechanistic Perspective

The reactivity of 2,6-dihydroxynicotinamide is governed by the interplay of its functional groups. The hydroxyl groups, in their enolic form, can act as nucleophiles, while the pyridine ring itself can be susceptible to electrophilic attack. Conversely, the pyridone tautomer possesses an amide-like character, with the ring nitrogen being less basic and the carbonyl carbons being electrophilic. The carboxamide group can also participate in various reactions, further expanding the synthetic possibilities.

The key to unlocking the potential of 2,6-dihydroxynicotinamide lies in its reaction with bifunctional electrophiles, particularly 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction, a classic example of a cyclocondensation, leads to the formation of the fused pyrimidine ring, yielding the pyridopyrimidine scaffold.

The Cyclocondensation Reaction: A Gateway to Pyridopyrimidines

The most direct and widely employed strategy for the synthesis of pyridopyrimidines from precursors analogous to 2,6-dihydroxynicotinamide is the cyclocondensation with a 1,3-dicarbonyl compound.[4] While a specific protocol for 2,6-dihydroxynicotinamide is not readily found in the literature, the well-established reactivity of similar 6-aminouracil derivatives provides a strong predictive framework for its behavior.

The proposed reaction mechanism, illustrated below, proceeds through a series of well-defined steps:

cyclocondensation_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2,6-DHN 2,6-Dihydroxynicotinamide Enamine Enamine Intermediate 2,6-DHN->Enamine Initial Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Pyridopyrimidine Pyridopyrimidine Derivative Cyclized_Intermediate->Pyridopyrimidine Dehydration

Caption: Proposed mechanism for the synthesis of pyridopyrimidines from 2,6-dihydroxynicotinamide.

  • Initial Condensation: The reaction is typically initiated by the nucleophilic attack of the amino group (or a tautomeric equivalent) of the pyridine ring onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often catalyzed by an acid or base.

  • Formation of an Enamine Intermediate: Subsequent dehydration leads to the formation of a stable enamine intermediate.

  • Intramolecular Cyclization: The newly formed enamine then undergoes an intramolecular cyclization, where the remaining nucleophilic site on the pyridine ring attacks the second carbonyl group of the former 1,3-dicarbonyl moiety.

  • Dehydration: A final dehydration step results in the formation of the aromatic pyridopyrimidine ring system.

The choice of the 1,3-dicarbonyl compound is critical as it dictates the substitution pattern on the newly formed pyrimidine ring, allowing for the generation of a diverse library of pyridopyrimidine derivatives.

Experimental Protocols: A Practical Guide to Synthesis

While a specific, peer-reviewed protocol for the direct synthesis of a pyridopyrimidine from 2,6-dihydroxynicotinamide is not prominently available, the following generalized procedure is adapted from well-established methods for the synthesis of pyridopyrimidines from structurally analogous 6-aminouracil derivatives.[4] This protocol is presented as a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary.

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Materials:

  • 2,6-Dihydroxynicotinamide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate)

  • Solvent (e.g., glacial acetic acid, ethanol, dimethylformamide)

  • Catalyst (optional, e.g., a catalytic amount of a strong acid like HCl or H₂SO₄, or a base like piperidine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dihydroxynicotinamide (1.0 equivalent) in the chosen solvent.

  • Add the 1,3-dicarbonyl compound (1.0-1.2 equivalents) to the solution.

  • If a catalyst is to be used, add it to the reaction mixture at this stage.

  • Heat the reaction mixture to reflux and maintain the temperature for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Self-Validating System:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new, single spot for the product on the TLC plate provides a preliminary validation of the reaction's success.

  • Spectroscopic Characterization: The structure of the purified product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra, corresponding to the formation of the fused pyridopyrimidine ring system, serve as a definitive validation of the successful synthesis.

The Therapeutic Landscape of Pyridopyrimidines: A Survey of Biological Activities

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][5] This inherent bioactivity is a key driver for the interest in 2,6-dihydroxynicotinamide as a precursor.

Table 2: Biological Activities of Representative Pyridopyrimidine Derivatives

Compound ClassBiological ActivityTherapeutic AreaReference
Pyrido[2,3-d]pyrimidines Kinase InhibitorsOncology[5]
Pyrido[2,3-d]pyrimidines Dihydrofolate Reductase (DHFR) InhibitorsInfectious Diseases, Oncology[5]
Pyrido[2,3-d]pyrimidines Antiviral AgentsVirology[6]
Pyrido[2,3-d]pyrimidines Antibacterial AgentsInfectious Diseases[6]
Fused Pyrimidines Anti-inflammatory AgentsImmunology[4]

The diverse biological activities of pyridopyrimidines can be attributed to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets, including enzymes and receptors. The ability to readily modify the substitution pattern of the pyridopyrimidine core, by varying the 1,3-dicarbonyl reactant, provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future Directions and Conclusion

2,6-Dihydroxynicotinamide represents a largely untapped yet highly promising starting material for the synthesis of novel, bioactive heterocycles. Its straightforward and predictable reactivity, particularly in cyclocondensation reactions, makes it an attractive tool for the generation of diverse molecular libraries. The pyridopyrimidine scaffold, readily accessible from this precursor, continues to be a focal point of drug discovery efforts across multiple therapeutic areas.

Future research in this area should focus on:

  • Exploring a broader range of bis-electrophiles: Moving beyond simple 1,3-dicarbonyls to more complex and functionalized reagents will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological profiles.

  • Development of stereoselective syntheses: For pyridopyrimidine derivatives with chiral centers, the development of enantioselective synthetic methods will be crucial for elucidating the stereochemical requirements for biological activity.

  • Application in cascade reactions: The multiple reactive sites on the 2,6-dihydroxynicotinamide core could be exploited in one-pot, multi-component cascade reactions, providing a highly efficient route to complex molecular architectures.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PubMed Central (PMC). [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. [Link]

  • Nicotinamide | C6H6N2O | CID 936. (n.d.). PubChem. [Link]

  • 2,6-Dihydroxynicotinamide | C6H6N2O3 | CID 5163973. (n.d.). PubChem. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (n.d.). PubMed. [Link]

Sources

Exploratory

A Technical Guide to 2,6-Dihydroxynicotinamide (CAS: 35441-11-3) for Research and Development

Introduction 2,6-Dihydroxynicotinamide (CAS No. 35441-11-3) is a nicotinamide derivative that serves as a pivotal intermediate in synthetic organic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dihydroxynicotinamide (CAS No. 35441-11-3) is a nicotinamide derivative that serves as a pivotal intermediate in synthetic organic chemistry. While its direct biological applications are not extensively documented, its true value for researchers, particularly in drug discovery, lies in its role as a versatile precursor. This compound is instrumental in the construction of more complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold.[1] This fused ring system is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.[2][3]

This guide provides an in-depth analysis of 2,6-dihydroxynicotinamide, covering its fundamental properties, a validated synthesis protocol, key chemical transformations, and a critical evaluation of its utility in the development of biologically active agents. The content is structured to provide not just data, but a causal understanding of the compound's behavior and potential, empowering researchers to leverage its unique chemistry in their work.

Section 1: Physicochemical and Structural Properties

2,6-Dihydroxynicotinamide is a stable, solid organic compound. Its structure features a dihydroxypyridine ring with a carboxamide group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and physical characteristics. A comprehensive summary of its properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-Dihydroxynicotinamide

PropertyValueSource(s)
CAS Number 35441-11-3[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol
Melting Point 249 °C (decomposes)[1]
Boiling Point 457.9 °C at 760 mmHg[1]
Density 1.589 g/cm³[1]
Flash Point 230.7 °C[1]
InChI Key UYYJYLJAFBVFJW-UHFFFAOYSA-N[1]
SMILES NC(=O)c1ccc(=O)[nH]c1O[1]
Synonyms 2,6-dihydroxy-nicotinic acid amide, 2-hydroxy-6-oxo-1H-pyridine-3-carboxamide[1]

Section 2: Synthesis and Chemical Reactivity

The most cited and efficient synthesis of 2,6-dihydroxynicotinamide involves a novel pyrimidine-to-pyridine transformation, a class of reaction known as the Dimroth rearrangement. This approach provides a high-yield, one-step pathway from readily available starting materials.

Causality of the Synthetic Strategy

The chosen method, reported by Hirota et al., leverages the reactivity of an activated pyrimidine (1,3-dimethyluracil) with a nucleophile containing active methylene protons (malonamide).[1] The reaction proceeds in the presence of a strong base, sodium ethoxide, which deprotonates the malonamide to form a carbanion. This carbanion then attacks the electron-deficient C6 position of the uracil ring. Subsequent ring-opening, intramolecular cyclization, and elimination of methyl isocyanate lead to the formation of the more thermodynamically stable pyridine ring system. Neutralization with acid yields the final product. This elegant transformation is a powerful tool for heterocyclic synthesis, converting a six-membered ring with two nitrogen atoms into a different six-membered ring with one nitrogen atom.

Detailed Experimental Protocol: Synthesis via Dimroth Rearrangement

This protocol is adapted from the peer-reviewed literature for the synthesis of 2,6-dihydroxynicotinamide.

Materials:

  • 1,3-Dimethyluracil

  • Malonamide

  • Anhydrous Ethanol

  • Sodium metal

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Initiation: To the freshly prepared sodium ethoxide solution, add malonamide (1.0 eq) and 1,3-dimethyluracil (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water. Carefully neutralize the solution by adding concentrated HCl dropwise until the pH reaches ~6-7. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified 2,6-dihydroxynicotinamide product in a vacuum oven. The typical purity is around 95%, with minor impurities such as ammonium chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process r1 1,3-Dimethyluracil p1 Mix and Reflux (4-6 hours) r1->p1 Step 1-2 r2 Malonamide r2->p1 Step 1-2 r3 Sodium Ethoxide (in Ethanol) r3->p1 Step 1-2 p2 Cool and Quench (Ice Water) p1->p2 Step 3 p3 Neutralize (conc. HCl) p2->p3 Step 4 p4 Filter and Wash (Water, Ethanol) p3->p4 Step 5 prod Product: 2,6-Dihydroxynicotinamide p4->prod Step 6

Figure 1: Synthesis workflow for 2,6-dihydroxynicotinamide.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The primary significance of 2,6-dihydroxynicotinamide for drug development professionals is its function as a molecular scaffold for producing pyrido[2,3-d]pyrimidines. This heterocyclic core is of high interest due to its structural similarity to purines, allowing it to interact with a multitude of biological targets, particularly protein kinases.

The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a variety of cancer-related targets:

  • EGFR Kinase: Derivatives have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including the L858R/T790M mutant which is associated with resistance to first-generation cancer therapies.[4]

  • eEF-2K Inhibitors: The scaffold has been used to create inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell survival under nutrient-deprived conditions.[5]

  • PIM-1 Kinase: Novel pyrido[2,3-d]pyrimidine derivatives have been developed as PIM-1 kinase inhibitors, which induce apoptosis in cancer cells. PIM-1 is a promising therapeutic target as it is highly expressed in various cancers.[6]

  • Other Targets: The core is also central to compounds targeting tyrosine kinases, PI3K, mTOR, and CDKs, demonstrating its broad applicability in oncology.[2]

Beyond cancer, the scaffold has shown a wide spectrum of other biological activities, including anti-inflammatory, analgesic, antimicrobial, and CNS-depressive effects.[2][3]

Chemical_Transformation cluster_products Biologically Active Scaffolds start 2,6-Dihydroxynicotinamide (Precursor) p1 EGFR Inhibitors start->p1 Leads to p2 PIM-1 Kinase Inhibitors start->p2 Leads to p3 eEF-2K Inhibitors start->p3 Leads to p4 Antimicrobials start->p4 Leads to p5 CNS Agents start->p5 Leads to

Figure 2: Role as a precursor to diverse bioactive scaffolds.

Section 4: Safety, Handling, and Toxicology

2,6-Dihydroxynicotinamide is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) classifications indicate risks of acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
Signal Word Danger [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.
Precautionary Codes P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Protocol for Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict safety protocol is mandatory when working with this compound.

  • Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a NIOSH-approved N95 dust mask or a higher-grade respirator.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Handling Procedures:

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.

    • Store in a dry, well-ventilated area.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

Safe_Handling_Protocol start Handling 2,6-Dihydroxynicotinamide ppe_check Is appropriate PPE worn? (Goggles, Gloves, Respirator) start->ppe_check fume_hood Is work performed in a certified fume hood? ppe_check->fume_hood Yes stop_ppe STOP Don required PPE ppe_check->stop_ppe No proceed Proceed with Experiment fume_hood->proceed Yes stop_hood STOP Move to fume hood fume_hood->stop_hood No stop_ppe->ppe_check stop_hood->fume_hood

Figure 3: Decision workflow for the safe handling of the compound.

Conclusion

2,6-Dihydroxynicotinamide (CAS: 35441-11-3) is more than a simple chemical; it is an enabling tool for advanced medicinal chemistry. Its robust synthesis and proven utility as a precursor to the pharmacologically significant pyrido[2,3-d]pyrimidine scaffold make it a compound of considerable interest. While it requires careful handling due to its inherent hazards, its value in constructing libraries of potential therapeutic agents is clear. For researchers and drug development professionals, understanding the properties and reactivity of 2,6-dihydroxynicotinamide is a key step toward designing the next generation of targeted therapies.

References

  • Chemsrc. (n.d.). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Retrieved from [Link]

  • Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lam, H. Y., Schnoes, H. K., & DeLuca, H. F. (1975). Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol. Steroids, 25(2), 247-56. Retrieved from [Link]

  • Grych, M., & Sacała, E. (2022). Biological Activity of Naturally Derived Naphthyridines. Pharmaceuticals, 15(12), 1546. Retrieved from [Link]

  • Zabihollahy, R., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11, 21036-21047. Retrieved from [Link]

  • Asati, V., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Dalimba, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4643-54. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Retrieved from [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dihydroxynicotinamide. Retrieved from [Link]

  • Eldehna, W. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 2,6-Dichloronicotinonitrile from 2,6-Dihydroxynicotinamide

Introduction: The Strategic Importance of 2,6-Dichloronicotinonitrile 2,6-Dichloronicotinonitrile is a highly valuable heterocyclic building block in modern medicinal and agricultural chemistry. Its pyridine core, functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,6-Dichloronicotinonitrile

2,6-Dichloronicotinonitrile is a highly valuable heterocyclic building block in modern medicinal and agricultural chemistry. Its pyridine core, functionalized with two reactive chlorine atoms and a nitrile group, serves as a versatile scaffold for constructing complex molecular architectures. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities, which is a cornerstone of library synthesis in drug discovery.[1][2] This intermediate is pivotal in the synthesis of various commercial products, including pharmaceuticals and advanced agrochemicals like herbicides and pesticides.[2][3]

Given its industrial significance, the development of an efficient, scalable, and economically viable synthetic route is of paramount importance. This application note details a reliable protocol for the synthesis of 2,6-dichloronicotinonitrile starting from the readily available 2,6-dihydroxynicotinamide.[4] This method leverages a one-pot chlorination and dehydration reaction, offering high yields and a straightforward work-up procedure.

The Chemical Transformation: Mechanism and Rationale

The conversion of 2,6-dihydroxynicotinamide to 2,6-dichloronicotinonitrile is a robust transformation that simultaneously achieves two critical conversions on the pyridine ring: the chlorination of two hydroxyl groups and the dehydration of the primary amide to a nitrile.

Overall Reaction:

cluster_start Starting Material cluster_reagent Reagents cluster_product Product 2_6_dihydroxynicotinamide 2,6-Dihydroxynicotinamide 2_6_dichloronicotinonitrile 2,6-Dichloronicotinonitrile 2_6_dihydroxynicotinamide->2_6_dichloronicotinonitrile Heat (Δ) PCl5 Phosphorus Pentachloride (PCl5) in Aromatic Solvent

Caption: Overall reaction scheme.

Mechanistic Considerations:

While 2,6-dihydroxynicotinamide is named as such, it primarily exists in its more stable tautomeric form, 2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carboxamide (a pyridone structure). The reaction proceeds via the following key steps:

  • Activation of Hydroxyl Groups: Phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) are powerful chlorinating agents used extensively for converting hydroxyl groups on heterocyclic rings into chlorides.[5][6][7] PCl₅ reacts with the tautomeric hydroxyl groups of the pyridone, converting them into excellent leaving groups (chlorophosphate esters).

  • Nucleophilic Substitution: A chloride ion (from PCl₅) then displaces the activated oxygen functions in an SNAr-type reaction, yielding the dichlorinated pyridine ring.

  • Amide Dehydration: Concurrently, the chlorinating agent reacts with the primary amide group. This forms an intermediate that readily eliminates water (dehydrates) to form the thermodynamically stable nitrile group. Using a potent reagent like PCl₅ ensures both transformations occur efficiently in a single operation.[4]

Choice of Reagents and Solvent:

  • Phosphorus Pentachloride (PCl₅): PCl₅ is chosen for its high reactivity, ensuring complete conversion of both hydroxyl groups and the amide functionality. While POCl₃ can also be used, PCl₅ is often more effective for this specific dual transformation.[4][7]

  • Aromatic Solvent: The use of an aromatic solvent like chlorobenzene or xylene is critical. These solvents are inert to the harsh reaction conditions, have a high boiling point to facilitate the reaction, and provide good solubility for both the starting material and the final product, which contributes to higher reaction yields.[4]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by in-process controls and final characterization, ensures the synthesis of the target compound with high purity.

3.1. Materials and Equipment

Reagent/MaterialM.W.CAS No.Notes
2,6-Dihydroxynicotinamide154.1235441-11-3Starting material, should be dry.[8][9]
Phosphorus Pentachloride (PCl₅)208.2410026-13-8Highly corrosive and moisture-sensitive.
Chlorobenzene112.56108-90-7Anhydrous grade, serves as solvent.
Ice (from deionized water)18.027732-18-5For quenching the reaction.
Sodium Bicarbonate (NaHCO₃)84.01144-55-8For neutralization.
Dichloromethane (DCM)84.9375-09-2For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9For drying the organic phase.

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat. All operations must be performed in a certified chemical fume hood.

3.2. Step-by-Step Synthesis Procedure

Caption: Experimental workflow diagram.

  • Reactor Setup: Assemble a dry 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Place the flask in a heating mantle.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with 2,6-dihydroxynicotinamide (15.4 g, 0.1 mol) and chlorobenzene (150 mL). Begin stirring to form a slurry.

  • Addition of PCl₅: Carefully add phosphorus pentachloride (52.1 g, 0.25 mol) to the slurry in portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and the release of HCl gas.

  • Reaction: Heat the reaction mixture to reflux (approx. 130-132°C) and maintain this temperature for 4-6 hours. The reaction mixture should become a clearer, dark solution.

  • In-Process Control (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Take a small aliquot, quench it carefully in a separate vial with water, extract with ethyl acetate, and spot on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 400 g). Under vigorous stirring in the fume hood , slowly and carefully pour the reaction mixture onto the ice. CAUTION: This is a highly exothermic process that releases large amounts of HCl gas. Perform this step slowly to control the quench.

  • Neutralization & Extraction: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is neutral (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes, to yield 2,6-dichloronicotinonitrile as a white to off-white crystalline solid.[10]

  • Characterization and Validation: Dry the purified product under vacuum. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>99%).[10][11]

Data Summary & Expected Results

ParameterExpected Value
Starting Material15.4 g (0.1 mol)
PCl₅52.1 g (0.25 mol)
Typical Yield14.7 - 16.4 g (85-95%)
AppearanceWhite to light yellow crystalline solid
Purity (by HPLC)> 99%
Melting Point~90-93 °C

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls (as determined by TLC), an additional portion of PCl₅ (0.05 mol) can be added, and the reflux can be extended for another 1-2 hours. Ensure the starting material is completely dry, as moisture will consume the PCl₅.

  • Difficult Work-up: The quenching step is the most hazardous part of the procedure. If the reaction scale is large, using a reverse quench (adding ice/water slowly to the reaction mixture) might be considered with appropriate cooling and off-gas scrubbing. However, pouring the reaction onto ice is generally preferred for laboratory scale.

  • Product Purity: The primary impurity is often partially chlorinated starting material. A careful and complete reaction is the best way to avoid this. If impurities persist, column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) can be employed for further purification.[12]

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. It can cause severe burns to the skin, eyes, and respiratory tract. Always handle in a fume hood with appropriate PPE, including a face shield.

  • Phosphorus Oxychloride (POCl₃): If used as an alternative, POCl₃ is also highly corrosive and toxic. Its quenching is also very exothermic.[5]

  • Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Hydrogen Chloride (HCl): A corrosive gas is evolved during the reaction and quench. Ensure the fume hood has adequate ventilation. An acid gas scrubber is recommended for larger-scale reactions.

  • General Hazards: The final product, 2,6-dichloronicotinonitrile, should be handled with care as it is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[13]

References

  • Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse... Google Patents.
  • Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.
  • 2,6-Dichloroisonicotinonitrile | C6H2Cl2N2 | CID 735906. PubChem. URL: [Link]

  • Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. URL: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. URL: [Link]

  • 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Chemsrc. URL: [Link]

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.
  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. URL: [Link]

Sources

Application

Application of 2,6-Dihydroxynicotinamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the pyridine ring, a core component of the essential vitamin B3 (niacin), has given rise to a multitude of therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the pyridine ring, a core component of the essential vitamin B3 (niacin), has given rise to a multitude of therapeutic agents. Within this chemical space, 2,6-dihydroxynicotinamide emerges as a scaffold of significant, yet largely untapped, potential. Its structural resemblance to nicotinamide, a well-established pharmacophore, suggests a promising starting point for the design of novel enzyme inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of 2,6-dihydroxynicotinamide, offering insights into its synthesis, and proposing its application in drug discovery, supported by detailed experimental protocols.

While direct literature on the biological activities of 2,6-dihydroxynicotinamide is nascent, its nicotinamide core provides a strong rationale for its investigation as a modulator of key cellular enzymes. Nicotinamide and its derivatives are known to interact with a variety of enzymes, most notably Poly(ADP-ribose) polymerase (PARP), a critical player in DNA repair and a validated target in oncology.[1] This guide will, therefore, use the well-established biology of PARP inhibitors as a primary example to illustrate the potential of the 2,6-dihydroxynicotinamide scaffold.

Physicochemical Properties of 2,6-Dihydroxynicotinamide

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in medicinal chemistry. These properties influence solubility, membrane permeability, and interaction with biological targets.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Melting Point 249 °C (decomposition)[1]
LogP 0.292[1]
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 4Calculated
SMILES NC(=O)c1ccc(O)nc1O
InChI Key UYYJYLJAFBVFJW-UHFFFAOYSA-N

Synthesis of the 2,6-Dihydroxynicotinamide Scaffold

The accessibility of a chemical scaffold is a critical consideration for its utility in a drug discovery program. A reproducible and scalable synthesis is paramount. A known method for the preparation of 2,6-dihydroxynicotinamide involves the reaction of 1,3-dimethyluracil with malonamide in the presence of a strong base, followed by neutralization.

Protocol 1: Synthesis of 2,6-Dihydroxynicotinamide

This protocol is based on the procedure described by Hirota K, et al.

Materials:

  • 1,3-Dimethyluracil

  • Malonamide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-dimethyluracil and malonamide in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid until the product precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and then with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dihydroxynicotinamide.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of anhydrous ethanol is crucial to prevent the quenching of the strong base, sodium ethoxide, which is necessary to deprotonate malonamide and initiate the reaction.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Neutralization: Acidification of the reaction mixture protonates the phenoxide and amide groups, leading to the precipitation of the neutral 2,6-dihydroxynicotinamide product, which is less soluble in the reaction medium.

G reagents 1,3-Dimethyluracil + Malonamide reflux Reflux reagents->reflux Base base Sodium Ethoxide in Ethanol neutralization HCl reflux->neutralization product 2,6-Dihydroxynicotinamide neutralization->product Precipitation

Figure 1. Synthetic workflow for 2,6-dihydroxynicotinamide.

Proposed Application: 2,6-Dihydroxynicotinamide as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to DNA repair.[2][3] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[3] The design of many potent PARP inhibitors is based on mimicking the nicotinamide moiety of the natural substrate, NAD+.[4][5] Given the structural similarity, 2,6-dihydroxynicotinamide presents an attractive scaffold for the development of novel PARP inhibitors. The additional hydroxyl groups offer new vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of PARP Inhibition and the Role of the Nicotinamide Scaffold

PARP enzymes catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process initiated by DNA damage.[6] PARP inhibitors competitively bind to the nicotinamide-binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA.[5] This trapping is a key component of their cytotoxic effect in cancer cells.

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis Consumes NAD+ NAD+ NAD+ DNA Repair DNA Repair PAR Synthesis->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival DNA_Damage_Inhib DNA Damage PARP_Activation_Inhib PARP Activation DNA_Damage_Inhib->PARP_Activation_Inhib PARP_Trapping PARP Trapping on DNA PARP_Activation_Inhib->PARP_Trapping PARP_Inhibitor 2,6-Dihydroxynicotinamide Derivative PARP_Inhibitor->PARP_Activation_Inhib Blocks NAD+ binding Replication Fork Collapse Replication Fork Collapse PARP_Trapping->Replication Fork Collapse Cell Death Synthetic Lethality (in BRCA-deficient cells) Replication Fork Collapse->Cell Death

Figure 2. Proposed mechanism of action for 2,6-dihydroxynicotinamide derivatives as PARP inhibitors.

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol provides a method to screen for the inhibitory activity of 2,6-dihydroxynicotinamide derivatives against PARP1. This is a homogeneous assay that measures the generation of nicotinamide from the cleavage of NAD+ by PARP1.[2]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Nicotinamidase

  • A fluorescent probe that reacts with nicotinamide

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

  • Test compounds (2,6-dihydroxynicotinamide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the PARP1 enzyme, activated DNA, and NAD+ in the assay buffer.

  • Assay Plate Setup:

    • Add the test compounds and controls to the wells of the 96-well plate.

    • Add the PARP1 reaction master mix to all wells.

    • Include wells for "no enzyme" and "no inhibitor" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add the nicotinamidase and the fluorescent probe to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation:

  • The inclusion of a potent, well-characterized PARP inhibitor like Olaparib as a positive control validates the assay's ability to detect inhibition.

  • "No enzyme" and "no inhibitor" controls are essential to establish the baseline and maximum signal, respectively, ensuring the observed effects are due to enzymatic activity and its inhibition.

G start Prepare Reagents and Test Compounds plate_setup Set up 96-well plate with compounds and controls start->plate_setup add_master_mix Add PARP1 Reaction Master Mix plate_setup->add_master_mix incubation Incubate at 30°C add_master_mix->incubation detection Add Detection Reagents (Nicotinamidase + Probe) incubation->detection read_plate Read Fluorescence detection->read_plate analysis Calculate % Inhibition and IC50 values read_plate->analysis

Figure 3. Experimental workflow for the in vitro PARP1 inhibition assay.

Expanding the Scope: Other Potential Enzyme Targets

The nicotinamide scaffold is not limited to PARP inhibition. Derivatives of nicotinamide have been explored as inhibitors of other enzymes, and the dihydroxypyridine core is also a well-known pharmacophore.

  • Succinate Dehydrogenase (SDH) Inhibitors: Nicotinamide derivatives have been investigated as inhibitors of succinate dehydrogenase, an enzyme complex involved in both the citric acid cycle and the electron transport chain.[7][8] SDH inhibitors have applications as fungicides and potentially as anticancer agents.[6][9] The 2,6-dihydroxynicotinamide scaffold could be a starting point for developing novel SDH inhibitors.

  • Nicotinamide N-methyltransferase (NNMT) Inhibitors: NNMT is an enzyme that catalyzes the methylation of nicotinamide and has been implicated in various diseases, including metabolic disorders and cancer.[3] The development of NNMT inhibitors is an active area of research, and the 2,6-dihydroxynicotinamide core could be explored for this purpose.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)

This protocol outlines a method to assess the inhibitory potential of 2,6-dihydroxynicotinamide derivatives against SDH. The assay measures the reduction of a chromogenic substrate by SDH.[8][10]

Materials:

  • Mitochondrial fraction containing SDH (isolated from tissue or cultured cells)

  • Succinate (substrate)

  • 2,6-dichloroindophenol (DCIP) or similar electron acceptor

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., malonate)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Isolate mitochondria from a suitable biological source (e.g., rat liver or cultured cells) using standard differential centrifugation methods.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Plate Setup:

    • Add the mitochondrial preparation to the wells of the 96-well plate.

    • Add the test compounds and controls.

    • Include wells for "no substrate" and "no inhibitor" controls.

  • Initiation of Reaction: Add the substrate (succinate) and the electron acceptor (DCIP) to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm (for DCIP) in kinetic mode for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).[8]

  • Data Analysis: Determine the rate of the reaction for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

2,6-Dihydroxynicotinamide represents a promising yet underexplored scaffold in medicinal chemistry. Its structural relationship to nicotinamide provides a strong rationale for its investigation as a source of novel enzyme inhibitors. This guide has provided a foundational understanding of its synthesis and has outlined detailed protocols for evaluating its potential as a PARP and SDH inhibitor. The future of 2,6-dihydroxynicotinamide in drug discovery lies in the systematic exploration of its derivatization and the comprehensive biological evaluation of the resulting compound libraries against a diverse panel of enzymatic targets. The insights and protocols presented herein are intended to empower researchers to unlock the therapeutic potential of this intriguing molecule.

References

  • Elmasry, G., & Al-Rashood, S. T. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 547-557.
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293-303.
  • Kamaletdinova, T., & Tuli, H. S. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119827119.
  • van Haren, M. J., Taig, R., Kuppens, J., Sastre Toraño, J., Moret, E. E., Parsons, R. B., Sartini, D., Emanuelli, M., & Martin, N. I. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667.
  • Wang, J., Wang, X., Wang, Y., Li, Y., Zhang, Y., & Wang, J. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules, 25(4), 899.
  • Creative Biolabs. (n.d.). PARP Assay. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Zanto, G. E., & Zarei, K. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595.
  • Pelloux, V., & Ricquier, D. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045.
  • BPS Bioscience. (n.d.). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved January 23, 2026, from [Link]

  • Abbkine. (2026). Elevating Mitochondrial Research with Abbkine's CheKine™ Micro Succinate Dehydrogenase (SDH) Activity Assay Kit (KTB1230). Retrieved January 23, 2026, from [Link]

  • Ghavami, S., Batchelor, R. H., Ap Rhys, C. M., & Alireza, A. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC advances, 11(36), 22163-22171.
  • Washington University School of Medicine. (n.d.). Succinic Dehydrogenase Protocol. Retrieved January 23, 2026, from [Link]

  • ChemSrc. (n.d.). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Retrieved January 23, 2026, from [Link]

Sources

Method

Application Notes & Protocols: 2,6-Dihydroxynicotinamide as a Versatile Scaffold for Library Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 2,6-Dihydroxynicotinamide Scaffold In the landscape of medicinal chemistry and drug discovery, the selection of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2,6-Dihydroxynicotinamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical determinant of success in generating novel, biologically active compounds. The 2,6-dihydroxynicotinamide framework presents a compelling and strategically advantageous starting point for the synthesis of diverse chemical libraries. This pyridine-based scaffold, a derivative of nicotinamide (a form of vitamin B3), is pre-validated by nature, as evidenced by the numerous biologically active molecules that feature this core structure. Its inherent functionalities—two hydroxyl groups and a carboxamide—offer multiple, readily addressable points for chemical modification, enabling the exploration of vast chemical space.

The tautomeric nature of the 2,6-dihydroxypyridine core allows it to exist in pyridone forms, which can influence its hydrogen bonding capabilities and overall physicochemical properties. This structural feature, combined with the potential for derivatization at multiple positions, makes the 2,6-dihydroxynicotinamide scaffold a privileged structure for targeting a wide range of biological targets, particularly enzymes such as kinases and methyltransferases, where hydrogen bonding and specific steric interactions are paramount for potent and selective inhibition.

This comprehensive guide provides detailed protocols and insights for the synthesis of a key intermediate from 2,6-dihydroxynicotinamide, its subsequent diversification to generate a compound library, and a high-throughput screening protocol to identify potential enzyme inhibitors.

I. Scaffold Preparation and Activation: Synthesis of 2,6-Dichloronicotinonitrile

The hydroxyl groups of 2,6-dihydroxynicotinamide are not ideal for direct, high-throughput derivatization. Therefore, a crucial first step is the conversion of the scaffold into a more reactive intermediate. The transformation to 2,6-dichloronicotinonitrile provides a highly versatile electrophilic core, where the chlorine atoms can be readily displaced by a wide array of nucleophiles.

Protocol 1: Synthesis of 2,6-Dichloronicotinonitrile from 2,6-Dihydroxynicotinamide

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.

Materials:

  • 2,6-Dihydroxynicotinamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2,6-dihydroxynicotinamide (1.0 eq) in toluene (10 mL per gram of starting material).

  • Chlorination: Add phosphorus oxychloride (3.0 eq) to the suspension at room temperature. Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-dichloronicotinonitrile as a solid.

Causality behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl groups of the pyridone tautomer into chlorides.

  • DMF (catalytic): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination process.

  • Toluene: Toluene is used as a solvent that allows for the necessary high reaction temperature (reflux).

  • Aqueous work-up with NaHCO₃: This step is crucial to neutralize the excess POCl₃ and any HCl generated during the reaction.

II. Library Synthesis: Diversification of the 2,6-Dichloronicotinonitrile Scaffold

The 2,6-dichloronicotinonitrile intermediate is a cornerstone for building a diverse library of compounds. The two chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles, and the nitrile group can be further modified. This section outlines a strategy for a parallel synthesis approach to generate a library of 2,6-disubstituted-3-carboxamides.

A. Diversification Strategy: A Two-Step Approach

A robust strategy involves a two-step diversification process:

  • Nucleophilic Aromatic Substitution (SNAAr): Selective or double displacement of the chloro groups with a library of primary and secondary amines. The reactivity of the two chlorine atoms can be modulated by temperature control, allowing for sequential substitution if desired.

  • Nitrile Hydrolysis and Amide Formation: Conversion of the nitrile group to a carboxylic acid, followed by amide coupling with a second library of amines.

Visualizing the Synthetic Workflow

G A 2,6-Dihydroxynicotinamide B 2,6-Dichloronicotinonitrile A->B POCl3, DMF D 2-Amino-6-chloro-nicotinonitrile or 2,6-Diamino-nicotinonitrile B->D C Library of Amines (R1-NH2) C->D E Hydrolysis D->E F 2-Amino-6-substituted-nicotinic acid E->F I Diverse 2,6-Disubstituted-3-carboxamide Library F->I G Library of Amines (R2-NH2) G->I H Amide Coupling H->I

Caption: Synthetic workflow for the 2,6-dihydroxynicotinamide library.

Protocol 2: Parallel Synthesis of a 2,6-Disubstituted-3-Carboxamide Library

This protocol is designed for a 96-well plate format, allowing for the rapid synthesis of a large number of analogs.

Materials:

  • 2,6-Dichloronicotinonitrile

  • A diverse library of primary and secondary amines (in solution, e.g., 1M in DMSO)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Lithium hydroxide (LiOH)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 96-well reaction blocks

  • Multichannel pipettes

  • Inert atmosphere manifold for 96-well plates

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • Dispensing Reactants: In each well of a 96-well reaction block, add a solution of 2,6-dichloronicotinonitrile (1.0 eq) in DMSO.

  • Adding Amines: To each well, add a different amine from your library (1.1 eq for monosubstitution, 2.2 eq for disubstitution) and DIPEA (2.5 eq).

  • Reaction: Seal the reaction block and heat at 80-120 °C for 12-24 hours. The temperature can be optimized to favor mono- or di-substitution.

  • Monitoring: Monitor the reaction progress by taking a small aliquot from a few representative wells for LC-MS analysis.

Step 2: Nitrile Hydrolysis

  • Hydrolysis: To each well containing the substituted nicotinonitrile, add a solution of LiOH (5.0 eq) in a mixture of 1,4-dioxane and water (3:1).

  • Heating: Heat the reaction block at 100 °C for 8-12 hours.

  • Acidification: Cool the reaction block to room temperature and carefully acidify each well with 1M HCl to a pH of ~3-4.

Step 3: Amide Coupling

  • Amide Coupling Reagents: To each well, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Adding Second Amine Library: Add a different amine from a second library (1.2 eq) to each well.

  • Reaction: Stir the reaction block at room temperature for 4-6 hours.

  • Work-up and Purification: The resulting library can be purified by high-throughput preparative HPLC-MS.

Data Presentation: Representative Library Members

Compound IDR¹ SubstituentR² SubstituentYield (%)Purity (%)
LIB-0014-MorpholinylCyclopropyl65>95
LIB-002Piperidin-1-ylBenzyl72>95
LIB-003N-methyl-N-phenyl2-Phenylethyl58>95

III. Application in Drug Discovery: High-Throughput Screening

Libraries derived from the 2,6-dihydroxynicotinamide scaffold are well-suited for screening against various enzyme targets. Kinases are a particularly attractive target class due to the prevalence of the pyridine core in many known kinase inhibitors.

A. Rationale for Targeting Kinases

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding pocket of most kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitor scaffolds. The substituted pyridine core of the synthesized library is designed to mimic this interaction.

Visualizing a Generic Kinase Inhibition Assay Workflow

G A Dispense Kinase and Substrate B Add Library Compound A->B C Incubate B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add Detection Reagent E->F G Read Signal (e.g., Fluorescence) F->G H Data Analysis (Calculate % Inhibition) G->H

Caption: Workflow for a high-throughput kinase inhibition assay.

Protocol 3: High-Throughput Fluorescence Polarization (FP) Kinase Assay

This protocol describes a generic, non-radioactive, homogeneous assay suitable for high-throughput screening of the synthesized library against a target kinase.

Materials:

  • Purified recombinant kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Plate Preparation: To the wells of a 384-well plate, add:

    • 2.5 µL of kinase in kinase reaction buffer.

    • 2.5 µL of the library compound (at various concentrations) or DMSO (for control wells).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a mixture of the fluorescently labeled peptide substrate and ATP in kinase reaction buffer to each well to initiate the kinase reaction. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being assayed (typically at the Km for ATP and substrate).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of stop solution to each well.

  • Signal Detection: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where:

      • FP_sample is the fluorescence polarization of the well with the test compound.

      • FP_min is the average fluorescence polarization of the "no kinase" control wells.

      • FP_max is the average fluorescence polarization of the "DMSO only" (no inhibitor) control wells.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation and Trustworthiness:

  • Controls: The inclusion of positive (known inhibitor) and negative (DMSO) controls in every assay plate is essential for validating the assay performance.

  • Z'-factor: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] where SD is the standard deviation and Mean is the average of the high and low controls.

IV. Conclusion

The 2,6-dihydroxynicotinamide scaffold provides a rich starting point for the generation of diverse and medicinally relevant compound libraries. Through a strategic activation to a di-chloro intermediate, a multitude of substituents can be introduced in a high-throughput manner. The resulting libraries are well-positioned for screening against a variety of biological targets, with kinases being a particularly promising class. The protocols outlined in this guide offer a comprehensive and validated workflow, from scaffold derivatization to hit identification, empowering researchers to efficiently explore the chemical space around this privileged core structure in their drug discovery endeavors.

V. References

  • Hirota, K., et al. (1981). A Novel Pyrimidine to Pyridine Ring Transformation. A New Synthetic Method for Pyrido[2,3-d]pyrimidines. The Journal of Organic Chemistry, 46(4), 846–851.

  • Hughes, D. L. (2014). A Review of the Mitsunobu Reaction. Organic Preparations and Procedures International, 26(1), 1-160.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

Application

Scale-Up Synthesis of 2,6-Dihydroxynicotinamide: An Application Note for Research and Development

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 2,6-dihydroxynicotinamide, a valuable nicotinamide derivative for chemical synthesis and potential applications in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2,6-dihydroxynicotinamide, a valuable nicotinamide derivative for chemical synthesis and potential applications in drug discovery.[1] The described methodology is based on the novel pyrimidine-to-pyridine transformation reaction, offering a reliable route from commercially available precursors.[2] We present a detailed, step-by-step guide for both laboratory-scale (gram-scale) and scaled-up (100-gram scale) synthesis, addressing critical process parameters such as thermal management, reagent handling, and product purification. This document is intended for researchers, chemists, and process development scientists requiring a robust and reproducible method to obtain high-purity 2,6-dihydroxynicotinamide for further research.

Chemical Profile and Safety Overview

2,6-Dihydroxynicotinamide is a stable, solid compound at room temperature. A thorough understanding of its chemical properties and associated hazards is paramount before commencing any synthetic work.

Physical and Chemical Properties
PropertyValueSource
CAS Number 35441-11-3
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [1]
Appearance White to off-white solid---
Melting Point 249 °C (decomposes)[2]
Boiling Point 457.9 °C at 760 mmHg[2]
Density 1.589 g/cm³[2]
GHS Hazard Information and Safe Handling

2,6-Dihydroxynicotinamide must be handled with care, adhering to strict laboratory safety protocols. The compound is classified with the signal word "Danger".[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H318: Causes serious eye damage.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements & Required PPE:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P280: Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

    • Personal Protective Equipment (PPE): A dust mask (type N95 or equivalent), eye shields, and gloves are mandatory when handling the solid material.[2]

Synthesis Overview and Mechanism

The selected synthetic route involves a base-catalyzed condensation reaction between 1,3-dimethyluracil and malonamide in an alcoholic solvent. This method is advantageous due to the availability of the starting materials and the straightforward nature of the transformation.

The core of this synthesis is a fascinating pyrimidine-to-pyridine ring transformation. The reaction is initiated by the deprotonation of malonamide by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic C6 position of the 1,3-dimethyluracil ring. A subsequent cascade of ring-opening of the pyrimidine, intramolecular cyclization, and elimination steps ultimately leads to the formation of the more stable aromatic pyridine ring of 2,6-dihydroxynicotinamide. The use of a strong, non-nucleophilic base like sodium ethoxide is critical for efficiently generating the malonamide anion without competing side reactions.

Reaction_Scheme cluster_product Product R1 1,3-Dimethyluracil plus + R2 Malonamide Conditions 1. Sodium Ethoxide, Ethanol 2. Reflux 3. HCl (neutralization) P1 2,6-Dihydroxynicotinamide Conditions->P1 Pyridine Ring Formation

Caption: Overall reaction scheme for the synthesis of 2,6-dihydroxynicotinamide.

Part 1: Laboratory-Scale Synthesis Protocol (5-Gram Scale)

This protocol serves as a baseline for producing gram quantities of the target compound and for validating the reaction conditions before scaling up.

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
1,3-Dimethyluracil5.00 g1.0Purity ≥98%
Malonamide4.00 g1.1Purity ≥98%
Sodium Ethoxide (EtONa)5.00 g2.05Handle under inert atmosphere
Ethanol (200 proof)100 mL-Anhydrous grade
Hydrochloric Acid (HCl)~10 mL-Concentrated, ~37%
Deionized Water200 mL-For workup and purification
Equipment ---------
250 mL Round-bottom flask1---Three-neck preferred
Reflux condenser1------
Magnetic stirrer and stir bar1------
Heating mantle1------
Buchner funnel and filter flask1------
pH paper or pH meter1------
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add ethanol (100 mL), 1,3-dimethyluracil (5.00 g), and malonamide (4.00 g). Begin stirring to form a slurry.

  • Base Addition: Carefully add sodium ethoxide (5.00 g) to the slurry in portions. Causality: The reaction is exothermic; portion-wise addition helps to control the initial temperature rise.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC if desired.

  • Cooling and Neutralization: After the reflux period, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Quenching: Slowly and carefully add concentrated HCl to the cold reaction mixture to neutralize the excess base and precipitate the product. The target pH is between 5 and 6. Causality: This protonation step is highly exothermic and releases the product from its sodium salt form. External cooling is critical to prevent overheating.

  • Isolation: A precipitate will form upon neutralization. Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 25 mL) and then cold ethanol (1 x 20 mL) to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Analysis: The expected yield is typically in the range of 60-75%. The crude product can be characterized by melting point and reserved for further purification if necessary.

Part 2: Scale-Up Synthesis Protocol (100-Gram Scale)

Scaling a synthesis from 5 grams to 100 grams introduces significant challenges in heat transfer, mass transfer (mixing), and material handling. This protocol is designed to address these challenges.

Scale-Up Workflow Visualization

Scale_Up_Workflow A 1. Reactor Setup (2L Jacketed Reactor, Overhead Stirrer, N2 Inlet, Temp Probe) B 2. Reagent Charge (Charge Ethanol, Reactants to Reactor) A->B Prep C 3. Controlled Base Addition (Add EtONa solution via addition funnel, maintain T < 30°C) B->C Exotherm Control D 4. Reflux & Monitoring (Heat to reflux ~80°C for 4-6h. Monitor via IPC/TLC) C->D Reaction E 5. Cooling & Quenching (Cool to 0-5°C using chiller. Slowly add conc. HCl to pH 5-6) D->E Workup Start F 6. Product Isolation (Age slurry for 1h, filter via large Buchner funnel, wash with cold H2O/EtOH) E->F Precipitation G 7. Purification (Recrystallization from H2O or EtOH/H2O) F->G Purity Enhancement H 8. Drying & QC (Vacuum oven at 70°C to constant weight. Analyze via HPLC, NMR, MP) G->H Final Product

Caption: Step-by-step workflow for the scaled-up synthesis of 2,6-dihydroxynicotinamide.

Scaled Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
1,3-Dimethyluracil100 g1.0---
Malonamide80 g1.1---
Sodium Ethoxide (EtONa)100 g2.05---
Ethanol (200 proof)2.0 L----
Hydrochloric Acid (HCl)~200 mL-Concentrated, ~37%
Deionized Water4.0 L-For workup and purification
Equipment ---------
2L Jacketed glass reactor1---With bottom outlet valve
Overhead mechanical stirrer1---With PTFE paddle
Temperature probe1------
500 mL Addition funnel1------
Recirculating chiller/heater1---For jacket temperature control
Large Buchner funnel (20cm+)1------
Scaled-Up Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L jacketed reactor with an overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet. Connect the reactor jacket to the recirculating chiller.

  • Reagent Charging: Charge the reactor with ethanol (2.0 L), 1,3-dimethyluracil (100 g), and malonamide (80 g). Begin agitation with the overhead stirrer at 150-200 RPM to create a uniform slurry. Causality: Mechanical overhead stirring is essential at this scale to ensure efficient mixing of the heterogeneous mixture, which is not achievable with a magnetic stir bar.

  • Base Addition: While stirring, carefully add the sodium ethoxide (100 g) in portions over 30-45 minutes. Set the chiller to 20 °C and monitor the internal temperature, ensuring it does not exceed 40 °C. Causality: The significant exotherm upon base addition requires active cooling via the reactor jacket to maintain control and prevent runaway reactions.

  • Reflux: Once the base addition is complete, set the chiller to heat the reactor contents to a gentle reflux (internal temperature ~80 °C). Maintain reflux for 4-6 hours.

  • Cooling and Neutralization: After the reaction is complete, cool the reactor contents to 0-5 °C using the chiller. Slowly add concentrated HCl via the addition funnel over a period of at least one hour. Causality: The large volume makes the neutralization significantly more exothermic. A slow, controlled addition rate is critical for safety and to prevent localized overheating, which can degrade the product. Maintain the internal temperature below 15 °C throughout the addition. Target a final pH of 5-6.

  • Isolation: Once neutralization is complete, age the resulting thick slurry at 0-5 °C for at least one hour with continued stirring to maximize product precipitation.

  • Filtration: Collect the product by vacuum filtration using a large Buchner funnel. Systematically wash the filter cake with cold deionized water (2 x 500 mL) and cold ethanol (1 x 400 mL).

  • Drying: Transfer the damp solid to trays and dry in a vacuum oven at 70 °C until a constant weight is achieved. This may take 24-48 hours.

Purification and Quality Control

For applications requiring high purity, the dried product from the scale-up synthesis should be purified by recrystallization.

Recrystallization Protocol
  • Solvent Selection: Deionized water is an effective solvent for recrystallization.

  • Procedure:

    • In a suitably sized flask, add the crude 2,6-dihydroxynicotinamide.

    • Add deionized water (approximately 20-25 mL per gram of crude product).

    • Heat the mixture to boiling with stirring until all the solid dissolves.

    • If the solution is colored, it can be hot-filtered through a pad of celite to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 70 °C.

Quality Control Analysis

The final product's identity, purity, and integrity must be confirmed using standard analytical techniques.

Analysis MethodPurposeExpected Result
HPLC Determine chemical purityPurity ≥ 95% (ideally >98% after recrystallization)
¹H NMR Structural confirmationSpectrum consistent with the proposed structure
FT-IR Functional group identificationPeaks corresponding to N-H, C=O (amide and pyridone), O-H, and C=C (aromatic) stretches
Melting Point Purity assessmentSharp melting point around 249 °C (with decomposition)

Conclusion

This application note details a robust and scalable synthesis of 2,6-dihydroxynicotinamide. By carefully controlling key parameters such as temperature, addition rates, and mixing, this process can be reliably scaled from the gram to the 100-gram level. The provided protocols for synthesis, purification, and analysis constitute a self-validating system to ensure the production of high-quality material suitable for demanding research and development applications.

References

  • Chemsrc. (2025). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Available at: [Link]

  • Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Alghorbani, M. F., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Library of Medicine. Available at: [Link]

  • Wang, H., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization of 2,6-Dihydroxynicotinamide

Welcome to the technical support center for the derivatization of 2,6-dihydroxynicotinamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2,6-dihydroxynicotinamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. My aim is to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice needed to navigate the complexities of this molecule, ensuring your experiments are both successful and reproducible.

Introduction: Why Derivatize 2,6-Dihydroxynicotinamide?

2,6-Dihydroxynicotinamide is a substituted pyridine derivative whose structure is of significant interest in medicinal chemistry.[1][2] Its derivatization is a critical step in modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key determinants of a compound's pharmacokinetic profile and biological activity. However, the molecule's unique electronic structure presents a significant, yet manageable, synthetic challenge.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the derivatization of 2,6-dihydroxynicotinamide?

A1: The core challenge lies in its tautomerism. 2,6-Dihydroxynicotinamide exists in equilibrium with its more stable 2,6-pyridinedione form. This creates an ambident nucleophile upon deprotonation, meaning it has two potential sites for electrophilic attack: the nitrogen atom (N-alkylation) and the oxygen atoms (O-alkylation).[3][4] Achieving regioselectivity—targeting either the N or O position specifically—is the most common hurdle researchers face.

Q2: What types of derivatization are most common for this molecule?

A2: Alkylation is the most frequently performed derivatization.[5] This involves adding an alkyl group to either the nitrogen or oxygen atoms. Other common methods include acylation and silylation, which are often used to protect the hydroxyl groups or to improve volatility for analytical techniques like Gas Chromatography (GC).[5][6]

Q3: Why would I want to achieve N-alkylation over O-alkylation, or vice-versa?

A3: The choice depends entirely on the therapeutic goal and the desired molecular properties.

  • N-Alkylation retains the core pyridone structure and is often pursued to explore structure-activity relationships (SAR) by modifying substituents on the nitrogen atom while preserving the hydrogen-bonding capabilities of the carbonyl groups.[3]

  • O-Alkylation transforms the pyridone into a 2,6-dialkoxypyridine. This dramatically alters the molecule's electronics, removes hydrogen-bond donors, and can significantly increase lipophilicity. This is often done to improve membrane permeability or to create intermediates for further reactions, such as in the synthesis of energetic materials.[7]

Q4: My starting material, 2,6-dihydroxynicotinamide, has poor solubility. What can I do?

A4: This is a common issue. The planar structure and hydrogen bonding capacity of the molecule lead to low solubility in many common non-polar organic solvents. To overcome this, consider using polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). In some cases, using pyridine as a co-solvent can also aid dissolution, particularly for silylation reactions.[6][8] Gentle heating and sonication can also help, but always ensure your intended reaction is stable at elevated temperatures.

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or is giving me a very low yield of the desired product. What should I check first?

A: Low yield is a multifaceted problem. Systematically investigate the following potential causes:

  • Reagent Quality & Stoichiometry:

    • Base Inactivity: Many bases used in these reactions (e.g., NaH, K₂CO₃) are hygroscopic. Ensure they are freshly opened or have been properly stored in a desiccator. Using an insufficient amount or inactive base will prevent the necessary deprotonation of the starting material.

    • Solvent Purity: Polar aprotic solvents like DMF and DMSO must be anhydrous. Trace amounts of water can quench the base and hydrolyze sensitive reagents. Use freshly dried solvent for best results.

    • Alkylating Agent: Ensure your alkylating agent (e.g., alkyl halide) has not degraded. Check the stoichiometry; you may need to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[9]

  • Reaction Temperature:

    • Many alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with little success, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can sometimes lead to side products.

  • Poor Solubility:

    • As mentioned in the FAQ, if your starting material is not fully dissolved, the reaction is happening in a heterogeneous mixture, which will drastically slow the rate.[8] Ensure you have a homogenous solution before proceeding. If solubility remains an issue even in DMF or DMSO, you may need to explore more specialized solvent systems.

Problem 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

Q: My final product is a mixture of N- and O-alkylated isomers that are difficult to separate. How can I control the reaction to favor one over the other?

A: This is the most critical aspect of optimizing this reaction. The N- vs. O-selectivity is highly sensitive to the reaction conditions.[10] The key is to understand the principles of Hard and Soft Acid-Base (HSAB) theory and the nature of the ambident nucleophile. The nitrogen anion is generally considered "softer" and the oxygen anion "harder".

Controlling N- vs. O-Alkylation
ParameterTo Favor N-Alkylation (Softer Site)To Favor O-Alkylation (Harder Site)Rationale
Base Weak, non-chelating bases (e.g., K₂CO₃, Cs₂CO₃)Strong, "hard" bases (e.g., NaH, LDA)Strong bases fully deprotonate the molecule, leading to a harder oxygen anion. Weaker bases may result in a protonated equilibrium that favors reaction at the more nucleophilic nitrogen.[11]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Non-polar or less polar solvents (e.g., Toluene, THF)Polar aprotic solvents solvate the cation, leaving a "naked" and more reactive anion, favoring the softer nitrogen. Non-polar solvents promote ion pairing, making the harder oxygen atom more accessible.[11]
Alkylating Agent "Soft" electrophiles (e.g., Alkyl iodides, Benzyl bromide)"Hard" electrophiles (e.g., Alkyl sulfates, Alkyl tosylates, Trialkyloxonium salts)According to HSAB theory, soft nucleophiles react faster with soft electrophiles, and hard nucleophiles with hard electrophiles.[11]
Temperature Higher TemperaturesLower TemperaturesO-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product. Higher temperatures allow the reaction to reach thermodynamic equilibrium.
Catalyst Phase-Transfer Catalysts (e.g., TBAB)No catalyst neededPTCs can help generate a softer, more reactive nucleophile in the organic phase.

Problem 3: Appearance of Unexpected Side Products

Q: I see multiple spots on my TLC plate that don't correspond to my starting material or desired product. What could they be?

A: Besides the N/O isomer issue, other side reactions can occur:

  • Dialkylation: If using a strong base and excess alkylating agent, you might see dialkylation, especially if the mono-alkylated product is also acidic.[9] To avoid this, use a controlled stoichiometry (closer to 1:1) of your alkylating agent.

  • Amide Hydrolysis: Under harsh basic or acidic workup conditions, the nicotinamide group can be hydrolyzed to the corresponding carboxylic acid. Maintain a neutral or mildly basic pH during extraction and purification.

  • Solvent Reaction: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities.[11] Avoid excessive temperatures (>150 °C) when using DMF.

Section 3: Experimental Protocols & Workflows

Mandatory Visualization: Reaction Pathways

Below is a diagram illustrating the key tautomeric equilibrium and the competing N- vs. O-alkylation pathways that form the basis of the synthetic strategy.

G cluster_0 Starting Material & Tautomerism cluster_1 Deprotonation cluster_2 Alkylation Pathways SM 2,6-Dihydroxynicotinamide Tautomer Pyridinedione Tautomer (Major Form) SM->Tautomer Equilibrium Anion Ambident Nucleophile (N⁻ / O⁻ Anion) Tautomer->Anion + Base - HB N_Product N-Alkylated Product Anion->N_Product + R-X (Soft Electrophile, Polar Aprotic Solvent) O_Product O-Alkylated Product Anion->O_Product + R-X (Hard Electrophile, Non-Polar Solvent)

Caption: Tautomerism and competing N- vs. O-alkylation pathways.

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is a starting point and should be optimized for your specific substrate and alkylating agent.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-dihydroxynicotinamide (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve. Add finely ground potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Reaction Initiation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Mandatory Visualization: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common experimental issues.

G Start Reaction Issue Identified Check_Yield Is the issue low yield? Start->Check_Yield Check_Selectivity Is the issue poor selectivity? Check_Yield->Check_Selectivity No Yield_Cause Potential Causes: - Inactive Reagents - Insufficient Heat - Poor Solubility Check_Yield->Yield_Cause Yes Check_Purity Are there unknown impurities? Check_Selectivity->Check_Purity No Selectivity_Cause Cause: Sub-optimal conditions for N- vs. O-alkylation Check_Selectivity->Selectivity_Cause Yes Purity_Cause Potential Causes: - Dialkylation - Hydrolysis - Solvent Decomposition Check_Purity->Purity_Cause Yes Yield_Solution Solutions: 1. Use fresh, anhydrous reagents. 2. Increase temperature gradually. 3. Ensure full dissolution. Yield_Cause->Yield_Solution End_Yield Re-run with optimized conditions Yield_Solution->End_Yield Selectivity_Solution Solution: Adjust Base, Solvent, and Electrophile based on the desired isomer. (See Reference Table) Selectivity_Cause->Selectivity_Solution End_Selectivity Re-run with adjusted conditions Selectivity_Solution->End_Selectivity Purity_Solution Solutions: 1. Use 1:1 stoichiometry. 2. Ensure neutral workup. 3. Avoid excessive heat. Purity_Cause->Purity_Solution End_Purity Re-run with controlled conditions Purity_Solution->End_Purity

Caption: A logical troubleshooting decision tree for derivatization issues.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Crawford, L. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Chromatography Online. [Link]

  • ChemSrc. (2025). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

  • PubMed Central (PMC). (n.d.). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. [Link]

  • PubMed. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

  • PubMed Central (PMC). (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • Future Science. (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]

  • Google Patents. (2010). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [https://www.mdpi.com/22 Molecules/22/13/2223]([Link] Molecules/22/13/2223)

  • ResearchGate. (n.d.). (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. [Link]

  • PubMed. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. [Link]

  • ResearchGate. (2025). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. [Link]

  • PubChem. (n.d.). 2,6-Dihydroxynicotinic acid. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dihydroxynicotinamide in Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dihydroxynicotinamide in various experimental assays. Poor aqueous so...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dihydroxynicotinamide in various experimental assays. Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact data quality and experimental outcomes[1][2]. This resource offers a structured approach to troubleshooting these challenges, grounded in established scientific principles and practical laboratory experience.

Introduction: Understanding the Challenge

2,6-Dihydroxynicotinamide is a nicotinamide derivative with potential applications in chemical synthesis[3]. Based on its chemical structure, which includes hydroxyl groups and a carboxamide moiety, its solubility behavior can be complex and pH-dependent. A calculated LogP of 0.29200 suggests a degree of lipophilicity that might contribute to low aqueous solubility[4]. Low solubility can lead to several assay-related problems, including underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR)[5]. The goal of this guide is to provide a systematic framework for identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitate in my stock solution of 2,6-Dihydroxynicotinamide. What should I do?

A1: Precipitate in a stock solution is a clear indicator of insolubility. Here’s a step-by-step approach to address this:

  • Solvent Selection: If you are using a purely aqueous buffer, consider preparing your stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for poorly soluble compounds due to its high solubilizing power[6]. Other options include ethanol or dimethylformamide (DMF)[6].

  • Concentration Adjustment: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a lower concentration stock solution.

  • Gentle Heating and Sonication: For some compounds, gentle warming (e.g., to 37°C) and sonication can aid dissolution. However, be cautious as prolonged heating can degrade the compound. Always check for compound stability under these conditions.

  • Fresh Solution Preparation: If the precipitate has formed over time, the compound may be degrading or coming out of solution. It is always best practice to prepare fresh stock solutions for your experiments.

Q2: My dose-response curve for 2,6-Dihydroxynicotinamide is flat or shows inconsistent results. Could this be a solubility issue?

A2: Yes, inconsistent or flat dose-response curves are classic signs of compound precipitation in the assay medium. When the compound precipitates, the actual concentration in solution is lower and uncontrolled, leading to unreliable data[5].

  • Visual Inspection: Carefully inspect your assay plates (e.g., under a microscope) for any signs of precipitation in the wells, especially at higher concentrations.

  • Kinetic Solubility Assessment: It is crucial to determine the kinetic solubility of 2,6-Dihydroxynicotinamide in your specific assay buffer. This can be done using methods like turbidimetric solubility assays[7]. Knowing the solubility limit will help you design your experiments within the soluble range of the compound.

  • Assay Dilution Protocol: The way you dilute your stock solution into the aqueous assay buffer is critical. A "serial dilution then add" approach can sometimes lead to precipitation. Consider a "dilute and mix" approach where the stock is added to the buffer with immediate and vigorous mixing.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to organic solvents like DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or other off-target effects[8][9]. It is essential to run a solvent tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This section provides a more detailed, stepwise guide to systematically address and overcome solubility issues with 2,6-Dihydroxynicotinamide.

Step 1: Physicochemical Characterization and Solubility Assessment

A fundamental understanding of your compound's properties is the first step in troubleshooting.

Protocol 1: Basic Solubility Assessment

  • Solvent Screening: Prepare small-scale trial solutions of 2,6-Dihydroxynicotinamide in a range of solvents to identify a suitable one for your stock solution.

    • Recommended Solvents: DMSO, Ethanol, Methanol, DMF.

  • Aqueous Buffer Solubility: Determine the approximate solubility in your primary assay buffer.

    • Prepare a supersaturated solution of the compound in the buffer. .

    • Equilibrate the solution for a set period (e.g., 24 hours) with agitation.

    • Centrifuge or filter the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Solvent System General Solubility Expectation for Nicotinamide Analogs Considerations for Assay Compatibility
Aqueous Buffers (e.g., PBS) Low to moderate, pH-dependentIdeal for biological relevance, but often the source of solubility issues.
DMSO HighWidely used, but can have cellular effects at higher concentrations[9].
Ethanol ModerateCan be used in some assays, but volatility and cellular effects need to be considered.
Methanol ModerateSimilar to ethanol, with potential for toxicity.
DMF HighLess common in biological assays due to higher toxicity.

Note: The solubility of Nicotinamide itself varies in different solvents, with higher solubility in DMSO and DMF compared to ethanol[6][10]. This suggests a similar trend may be observed for its dihydroxy-derivative.

Step 2: Formulation Strategies for Improved Solubility

If the intrinsic solubility of 2,6-Dihydroxynicotinamide in your assay buffer is too low for your desired concentration range, several formulation strategies can be employed.

The presence of hydroxyl groups on the pyridine ring of 2,6-Dihydroxynicotinamide suggests that its solubility may be pH-dependent.

Experimental Approach:

  • Determine the pKa of 2,6-Dihydroxynicotinamide (if not available in the literature).

  • Measure its solubility in a series of buffers with different pH values around the pKa.

  • If solubility increases at a particular pH, assess if this pH is compatible with your assay system.

Introducing a water-miscible organic solvent into the aqueous assay buffer can increase the solubility of a lipophilic compound.

Common Co-solvents:

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) are often used[11].

  • Glycerol: Can be used to increase solvent polarity and aid in solubilization[11].

  • Ethanol: Can be effective, but potential for cellular toxicity must be monitored[9].

Protocol 2: Co-solvent Titration

  • Prepare your assay buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Determine the solubility of 2,6-Dihydroxynicotinamide in each co-solvent mixture.

  • Run a vehicle control with the highest concentration of the co-solvent to ensure it does not interfere with your assay readout.

Excipients can enhance solubility through various mechanisms, such as forming inclusion complexes or micelles.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility[1]. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to solubilize compounds. However, surfactants can also interfere with biological assays.

Workflow for Solubility Enhancement

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation start Precipitation or Inconsistent Data solubility_assessment Step 1: Assess Solubility (Organic & Aqueous) start->solubility_assessment ph_mod Step 2a: pH Modification solubility_assessment->ph_mod If pH-ionizable cosolvent Step 2b: Co-solvents solubility_assessment->cosolvent If poorly soluble excipient Step 2c: Excipients solubility_assessment->excipient If still problematic assay_compat Validate Assay Compatibility (Vehicle Controls) ph_mod->assay_compat cosolvent->assay_compat excipient->assay_compat end Optimized Assay Protocol assay_compat->end

Caption: A decision-making workflow for troubleshooting solubility issues.

Step 3: Advanced Formulation Approaches

For particularly challenging compounds, more advanced formulation strategies may be necessary, although these are more commonly employed in later stages of drug development.

  • Solid Dispersions: Dispersing the drug in a carrier matrix can enhance dissolution[12][13].

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate[14].

Final Recommendations

  • Always Run Vehicle Controls: When using any additive (co-solvent, excipient, etc.), it is imperative to run a corresponding vehicle control to ensure that the additive itself is not affecting the assay.

  • Maintain Consistent Solvent Concentrations: When performing serial dilutions, ensure that the concentration of the organic solvent remains constant across all wells to avoid solvent-dependent effects[15].

  • Document Everything: Keep meticulous records of your formulation attempts and their outcomes. This information is invaluable for troubleshooting and for future experiments with this or similar compounds.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by 2,6-Dihydroxynicotinamide and obtain reliable and reproducible data in their assays.

References

  • Chemsrc. (2025, August 25). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubMed. (2007, May 4). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Data Quality and Data Quantity on the Estimation of Intrinsic Solubility: Analysis Based on a Single-Source Data Set. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Data Quality and Data Quantity on the Estimation of Intrinsic Solubility: Analysis Based on a Single-Source Data Set | Request PDF. Retrieved from [Link]

  • Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Physical Chemistry Research. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Retrieved from [Link]

  • ResearchGate. (2026, January 14). (PDF) High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Institutes of Health. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from [Link]

  • PubMed. (2006, May). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solubility enhancement of COX-2 inhibitors using various solvent systems. Retrieved from [Link]

  • Biology, Medicine, & Natural Product Chemistry. (n.d.). Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. Retrieved from [Link]

  • PubMed Central. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 2,6-Dihydroxynicotinamide

Welcome to the technical support center for researchers utilizing 2,6-Dihydroxynicotinamide in their experimental assays. This guide is designed to address common challenges and provide practical, in-depth solutions to e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2,6-Dihydroxynicotinamide in their experimental assays. This guide is designed to address common challenges and provide practical, in-depth solutions to ensure the consistency and reliability of your results. As Senior Application Scientists, we have compiled this information based on fundamental principles of biochemistry, assay development, and our experience with related small molecules.

Section 1: Compound Handling and Preparation

Inconsistent results often originate from the initial handling and preparation of a compound. 2,6-Dihydroxynicotinamide, a nicotinamide derivative, requires careful attention to its physicochemical properties to ensure accurate and reproducible concentrations in your assays.

FAQs: Solubility and Stock Solutions

Question: I am observing precipitation of 2,6-Dihydroxynicotinamide in my aqueous assay buffer. How can I improve its solubility?

Answer:

Poor aqueous solubility is a common challenge for many organic small molecules. 2,6-Dihydroxynicotinamide, with its dihydroxy-substituted pyridine ring, can exhibit limited solubility in neutral aqueous solutions. Here’s a systematic approach to address this:

  • Solvent Selection for Stock Solutions:

    • Primary Recommendation: Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power for a wide range of compounds.[1][2][3][4][5]

    • Alternative Solvents: If DMSO is incompatible with your assay, consider other polar organic solvents like ethanol or methanol. However, always perform a solvent tolerance test with your assay system to ensure the final concentration of the organic solvent does not affect the biological components.

  • Working Solution Preparation:

    • Serial Dilution: Prepare your working concentrations by serially diluting the high-concentration stock solution in your aqueous assay buffer.

    • Avoid Shock Precipitation: When diluting the DMSO stock into the aqueous buffer, add the stock solution to the buffer dropwise while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.

    • Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, typically below 1%, to minimize its impact on the assay performance.

  • pH Adjustment:

    • The hydroxyl groups on the pyridine ring can be deprotonated at higher pH values, potentially increasing solubility. If your assay can tolerate a pH shift, you can try adjusting the pH of your buffer. However, be mindful that pH can also affect the stability of the compound and the activity of biological components in your assay.[6]

Table 1: Recommended Solvents for 2,6-Dihydroxynicotinamide Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMEnsure final concentration in assay is <1%.
Ethanol1-10 mMMay be more suitable for certain cell-based assays.
Methanol1-10 mMSimilar to ethanol, check for assay compatibility.

Section 2: Assay Interference

Assay interference is a significant source of inconsistent and misleading results. Due to its chemical structure, 2,6-Dihydroxynicotinamide has the potential to interfere with various assay formats, particularly those involving fluorescence or redox chemistry.

FAQs: Autofluorescence and Quenching

Question: My fluorescence-based assay shows high background or inconsistent readings when 2,6-Dihydroxynicotinamide is present. What could be the cause?

Answer:

Compounds with aromatic ring systems, like 2,6-Dihydroxynicotinamide, can interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[7][8][9]

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay's fluorophore, leading to a false-positive signal or high background.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (a false-negative or an underestimation of the true signal). This is also known as the inner filter effect.[7]

Troubleshooting Protocol for Fluorescence Interference:

  • Compound-Only Control: Run a control experiment with 2,6-Dihydroxynicotinamide in the assay buffer without the fluorescent probe or biological components. Measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.

  • Quenching Control: In a cell-free system, mix 2,6-Dihydroxynicotinamide with your fluorescent probe and measure the signal. A decrease in fluorescence compared to the probe alone suggests quenching.

  • Wavelength Shift: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red-shifted). Many interfering compounds are more problematic in the blue-green spectrum.[7]

  • Assay Format Change: If interference is persistent, consider switching to a non-fluorescence-based detection method, such as a colorimetric or luminescence-based assay.

FAQs: Redox Activity

Question: I am observing unexpected results in my redox-based assay (e.g., MTT, AlamarBlue). Could 2,6-Dihydroxynicotinamide be interfering?

Answer:

Yes, compounds containing hydroxyl groups on an aromatic ring can possess intrinsic redox activity, which can directly interfere with assays that rely on redox reactions.[10] 2,6-Dihydroxynicotinamide could potentially act as a reducing or oxidizing agent, leading to false-positive or false-negative results.

Experimental Workflow to Test for Redox Interference:

Redox_Interference_Workflow start Start: Suspected Redox Interference cell_free_assay Perform Cell-Free Assay (Assay reagents + Compound) start->cell_free_assay check_signal Signal Change? cell_free_assay->check_signal interference Redox Interference Confirmed check_signal->interference Yes no_interference No Direct Redox Interference check_signal->no_interference No orthogonal_assay Use Orthogonal Assay (Different detection principle) interference->orthogonal_assay end End: Validated Results no_interference->end orthogonal_assay->end

Caption: Workflow to identify and mitigate redox interference from 2,6-Dihydroxynicotinamide.

Explanation of the Workflow:

  • Cell-Free Assay: Combine 2,6-Dihydroxynicotinamide with your redox indicator (e.g., MTT, resazurin) in the assay buffer without any cells or enzymes.

  • Signal Change?: Incubate for the standard assay duration and measure the signal. If there is a color or fluorescence change, the compound is directly reacting with your indicator.

  • Redox Interference Confirmed: A signal change confirms direct redox interference.

  • Use Orthogonal Assay: To validate your findings, use an orthogonal assay with a different detection principle that is not based on a redox reaction (e.g., a direct measure of ATP for cell viability).

Section 3: Compound Stability and Degradation

The stability of 2,6-Dihydroxynicotinamide under your specific experimental conditions is crucial for obtaining consistent results. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new entities that might have off-target effects or interfere with the assay.

FAQs: Stability in Assay Buffers

Question: My results with 2,6-Dihydroxynicotinamide are not reproducible over time. Could the compound be degrading in my assay buffer?

Answer:

Yes, the stability of nicotinamide derivatives can be influenced by several factors in aqueous buffers.[6][11][12]

  • pH: Extreme pH values can lead to hydrolysis or other chemical modifications.

  • Temperature: Elevated temperatures can accelerate degradation.[6][11]

  • Light: Some aromatic compounds are light-sensitive and can degrade upon exposure to light.

  • Oxidation: Dihydroxy-substituted aromatic rings can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.

Recommendations for Ensuring Compound Stability:

  • Fresh Preparations: Prepare fresh working solutions of 2,6-Dihydroxynicotinamide for each experiment from a frozen stock.

  • Buffer Selection: Use a stable buffer system. Tris buffer has been shown to be a good choice for the long-term stability of some nicotinamide cofactors.[6][11]

  • Temperature Control: Keep solutions on ice and minimize the time at elevated temperatures.

  • Light Protection: Protect solutions from light by using amber tubes or wrapping containers in foil.

  • Control Experiments: To assess stability, you can pre-incubate 2,6-Dihydroxynicotinamide in your assay buffer for the duration of your experiment and then test its activity. A decrease in activity over time suggests degradation.

Section 4: Cell-Based Assay Considerations

When using 2,6-Dihydroxynicotinamide in cell-based assays, additional factors come into play that can affect the consistency of your results.

FAQs: Inconsistent Cellular Responses

Question: I am seeing variable effects of 2,6-Dihydroxynicotinamide in my cell-based assay. What could be the reason?

Answer:

Inconsistent responses in cell-based assays can stem from several factors:

  • Cytotoxicity: At higher concentrations, 2,6-Dihydroxynicotinamide may be cytotoxic, leading to confounding effects that are not related to its intended biological target. It is essential to determine the cytotoxic concentration range of the compound in your specific cell line using a cell viability assay.

  • Cell Permeability: The efficiency with which 2,6-Dihydroxynicotinamide enters the cells can vary between cell lines and depend on the experimental conditions.

  • Metabolism: Cells may metabolize 2,6-Dihydroxynicotinamide, altering its effective concentration and potentially producing active or inactive metabolites.

Troubleshooting Diagram for Cell-Based Assays:

Cell_Assay_Troubleshooting start Inconsistent Cell-Based Results dose_response Perform Dose-Response Curve for Cytotoxicity (e.g., CellTiter-Glo) start->dose_response check_toxicity Is Compound Toxic at Assay Concentration? dose_response->check_toxicity toxic Lower Compound Concentration check_toxicity->toxic Yes not_toxic Proceed with Non-Toxic Concentrations check_toxicity->not_toxic No toxic->dose_response time_course Conduct Time-Course Experiment not_toxic->time_course check_effect Is the Effect Time-Dependent? time_course->check_effect time_dependent Optimize Incubation Time check_effect->time_dependent Yes no_time_dependence Investigate Other Factors (e.g., Cell Density, Passage Number) check_effect->no_time_dependence No end Consistent Results time_dependent->end no_time_dependence->end

Caption: A systematic approach to troubleshooting inconsistent results in cell-based assays.

Section 5: Impact of Impurities

The purity of your 2,6-Dihydroxynicotinamide can significantly impact your experimental outcomes. Commercially available reagents may contain impurities from the synthesis process.

FAQs: Potential for Impurity-Driven Effects

Question: The technical data sheet for my 2,6-Dihydroxynicotinamide lists ammonium chloride as a potential impurity. Could this affect my assay?

Answer:

Yes, impurities can have unintended consequences in sensitive assays.[13][14] Ammonium chloride, for instance, can alter the pH of unbuffered or weakly buffered solutions. In cell-based assays, changes in ammonium ion concentration can affect cell health and function.

Mitigation Strategies for Impurities:

  • High-Purity Grade: Whenever possible, purchase the highest purity grade of 2,6-Dihydroxynicotinamide available.

  • Characterize Your Compound: If you are observing highly anomalous results, consider having the purity and identity of your compound independently verified.

  • Control for Impurities: If you suspect a specific impurity is causing issues, you can run a control experiment with just that impurity to see if it recapitulates the observed effect. For example, add a corresponding amount of ammonium chloride to a control well.

  • Vendor Consistency: Be aware that impurity profiles can vary between different vendors and even between different lots from the same vendor.[13] If you are conducting a long-term study, it is advisable to purchase a single large batch of the compound to ensure consistency.

References

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • ChemSrc. (2023). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Retrieved from [Link]

  • Dehring, K. A. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-18.
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  • Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

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  • Gunda, P., et al. (2009). Antimelanoma activity of the redox dye DCPIP (2,6-dichlorophenolindophenol) is antagonized by NQO1. Neoplasia, 11(8), 754-763.
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  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
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  • Zhang, Y., et al. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology, 17(10), 2819-2827.
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  • Roth, J. C., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights.
  • Wang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 116895.
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Optimization

How to prevent the degradation of 2,6-Dihydroxynicotinamide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-Dihydroxynicotinamide. Given the limited specific literature on this compound, this resource synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-Dihydroxynicotinamide. Given the limited specific literature on this compound, this resource synthesizes information from related chemical structures and foundational chemical principles to provide practical guidance on preventing its degradation.

Introduction: Understanding the Stability of 2,6-Dihydroxynicotinamide

2,6-Dihydroxynicotinamide is a nicotinamide derivative with a dihydroxypyridine core. The presence of hydroxyl groups on the pyridine ring and the amide functionality makes the molecule susceptible to several degradation pathways. While stable as a solid under optimal conditions, its stability in solution can be influenced by factors such as pH, exposure to light, and the presence of oxidizing agents. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you maintain the integrity of your 2,6-Dihydroxynicotinamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,6-Dihydroxynicotinamide?

Based on the chemical structure, the primary drivers of degradation are likely to be:

  • Oxidation: The dihydroxypyridine ring may be susceptible to oxidation, potentially leading to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen) and certain metal ions.

  • Hydrolysis: The nicotinamide side chain can undergo hydrolysis, particularly under strongly acidic or basic conditions, to form 2,6-dihydroxynicotinic acid.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light, which can induce degradation.[1] It is reasonable to assume that 2,6-Dihydroxynicotinamide may also exhibit photosensitivity.

Q2: How should I properly store solid 2,6-Dihydroxynicotinamide?

To ensure the long-term stability of the solid compound, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).[2] If this is not feasible, ensure the container is tightly sealed to minimize exposure to air and moisture.[3]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[2]

Q3: I'm preparing a stock solution of 2,6-Dihydroxynicotinamide. What solvent and pH should I use to minimize degradation?

For solution-based experiments, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly purified water (e.g., Milli-Q or equivalent).

  • pH Considerations: The stability of nicotinamide derivatives can be pH-dependent.[4] It is advisable to prepare solutions in a buffer system that maintains a pH close to neutral (pH 6-7.5). Avoid strongly acidic or alkaline conditions to prevent hydrolysis of the amide group.[5]

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, aliquot the solution into single-use vials, purge with an inert gas, and store at -20°C or below.

Q4: My solution of 2,6-Dihydroxynicotinamide has turned yellow/brown. What could be the cause?

A color change often indicates the formation of degradation products, likely due to oxidation.[6] This can be triggered by:

  • Prolonged exposure to air (oxygen).

  • Exposure to light.

  • Contamination with metal ions that can catalyze oxidation.

If you observe a color change, it is recommended to prepare a fresh solution.

Q5: How can I monitor the degradation of my 2,6-Dihydroxynicotinamide sample?

The most effective way to monitor degradation is by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique to separate the parent compound from its degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products, providing insights into the degradation pathway.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor solubility of the solid compound. The compound may have degraded or absorbed moisture.Confirm the identity and purity of the compound using an appropriate analytical method. Ensure the compound has been stored under dry conditions.
Inconsistent results in biological assays. The compound may be degrading in the assay medium.Prepare fresh solutions for each experiment. Evaluate the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
Appearance of new peaks in HPLC analysis over time. Degradation of the compound in solution.Optimize storage conditions for the solution (e.g., lower temperature, protection from light, inert atmosphere). Prepare solutions more frequently.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Dissolving 2,6-Dihydroxynicotinamide

This protocol is designed to minimize degradation during the preparation of stock solutions.

Materials:

  • 2,6-Dihydroxynicotinamide solid

  • High-purity, degassed solvent (e.g., DMSO, or buffered aqueous solution)

  • Inert gas (argon or nitrogen)

  • Amber vials

Procedure:

  • Allow the container of solid 2,6-Dihydroxynicotinamide to equilibrate to room temperature before opening to prevent condensation of moisture.

  • If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.[8]

  • Weigh the desired amount of the solid into a clean, dry amber vial.

  • Add the degassed solvent to the vial.

  • Mix gently until the solid is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • If not for immediate use, purge the headspace of the vial with inert gas before sealing tightly.

  • Store the solution at -20°C or below.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.[9]

Objective: To intentionally degrade 2,6-Dihydroxynicotinamide under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Photodegradation: Expose a solution of the compound to a UV light source.

  • Thermal Degradation: Heat a solid sample or a solution at an elevated temperature (e.g., 60°C).

Procedure:

  • Prepare separate solutions of 2,6-Dihydroxynicotinamide under each of the stress conditions listed above.

  • Include a control sample stored under optimal conditions (e.g., in the dark at 4°C).

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot of each sample and neutralize it if necessary.

  • Analyze the samples by a suitable analytical method, such as LC-MS, to identify and quantify the parent compound and any degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of 2,6-Dihydroxynicotinamide based on its chemical structure and the known degradation of related compounds.

degradation_pathway main 2,6-Dihydroxynicotinamide hydrolysis_product 2,6-Dihydroxynicotinic Acid main->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidized Pyridine Derivative main->oxidation_product  Oxidation (O2, Light) photodegradation_product Photolytic Fragments main->photodegradation_product  Photodegradation (UV Light)

Caption: Potential degradation pathways of 2,6-Dihydroxynicotinamide.

Workflow for Stability Assessment

The following workflow outlines the steps for a comprehensive stability assessment of 2,6-Dihydroxynicotinamide.

stability_workflow start Start: Pure 2,6-Dihydroxynicotinamide forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) start->forced_degradation analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) forced_degradation->analytical_method storage_stability Real-Time and Accelerated Storage Stability Studies analytical_method->storage_stability formulation Formulation Development (e.g., pH, Excipients) storage_stability->formulation end End: Stable Formulation and Handling Procedures formulation->end

Caption: Workflow for assessing the stability of 2,6-Dihydroxynicotinamide.

References

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]

  • HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.... ResearchGate. Available from: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available from: [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. 2021.
  • Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces. 2023;15(30):36541-36551.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]

  • THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID ST
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  • A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male. PMC. 2023.
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  • Method for producing nicotinic acid by using nicotinamide mother solution. Google Patents.
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  • 1,4-Dihydropyridine oxidative degradation to pyridine derivative under...
  • Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrog
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  • 2,6-dihydroxynicotinamide. Chemsrc.
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  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.
  • Analytical Techniques In Stability Testing.
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study.
  • [Biodegradation of pyridine under UV irradi
  • Adenosine triphosph
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to NAD+ Precursors: A Comparative Analysis of Nicotinamide Riboside and 2,6-Dihydroxynicotinamide

In the rapidly advancing field of aging and metabolic research, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a key therapeutic strategy. NAD+ is a fundamental coenzyme in cellular redo...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of aging and metabolic research, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a key therapeutic strategy. NAD+ is a fundamental coenzyme in cellular redox reactions and a critical substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which govern everything from DNA repair to metabolic homeostasis.[1][2][3] As cellular NAD+ pools decline with age and in various disease states, significant research has focused on replenishing NAD+ through precursor supplementation.[2][4]

Nicotinamide riboside (NR) is a well-established and extensively studied NAD+ precursor.[5] In contrast, 2,6-Dihydroxynicotinamide is a lesser-known compound whose role in NAD+ metabolism is not yet characterized in scientific literature. This guide provides a detailed comparison of these two molecules, offering researchers a comprehensive overview of the known metabolic pathways of NR and a robust experimental framework to investigate the potential of novel compounds like 2,6-Dihydroxynicotinamide.

Section 1: Nicotinamide Riboside (NR) - The Established Pathway

Nicotinamide Riboside is a form of vitamin B3 that has been demonstrated in numerous preclinical and clinical studies to effectively increase NAD+ levels.[5][6][7] Its pathway to NAD+ is well-defined and serves as a benchmark for evaluating new potential precursors.

Mechanism of Action: The NRK Pathway

The primary route for NR's conversion to NAD+ is the salvage pathway, specifically utilizing the Nicotinamide Riboside Kinase (NRK) pathway.[8][9] The causality is direct:

  • Cellular Uptake: NR is transported into the cell.

  • Phosphorylation: Once inside, the enzyme Nicotinamide Riboside Kinase (NRK1 or NRK2) phosphorylates NR, converting it into nicotinamide mononucleotide (NMN).[9][10] This step is crucial as it "traps" the precursor within the cell and prepares it for the final conversion.

  • Adenylylation: NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.[11]

This two-step process is an efficient mechanism for bolstering cellular NAD+ pools, bypassing potential rate-limiting steps in other NAD+ synthesis pathways, such as the de novo pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid.[4][12]

Caption: The Nicotinamide Riboside (NR) to NAD+ conversion pathway.

Section 2: 2,6-Dihydroxynicotinamide - An Uncharacterized Molecule

A thorough review of current scientific literature reveals no published studies directly linking 2,6-dihydroxynicotinamide to NAD+ biosynthesis. Its chemical structure, also known as 2-hydroxy-6-oxo-1H-pyridine-3-carboxamide, suggests it is a derivative of nicotinamide.[13] However, without experimental data, its metabolic fate and potential efficacy as an NAD+ precursor remain purely speculative.

This presents an opportunity for novel research. For scientists in drug discovery and metabolic research, determining whether this compound can modulate NAD+ levels is a primary question that requires rigorous experimental validation. The lack of existing data necessitates a foundational approach, starting with in vitro screening, as detailed in the experimental protocol below.

Section 3: Performance Data and Comparative Analysis

The disparity in the research landscape between NR and 2,6-dihydroxynicotinamide is stark. NR has a wealth of supporting data from in vitro, animal, and human studies, while data for 2,6-dihydroxynicotinamide is absent in the context of NAD+ metabolism.

The table below summarizes the known effects of NR supplementation on NAD+ levels in various mouse tissues, providing a quantitative benchmark against which novel precursors can be compared.

TissueVehicle Control (pmol/mg)NR Supplementation (250 mg/kg)% Increase with NRData for 2,6-Dihydroxynicotinamide
Liver 834.9 ± 130.71937.0 ± 224.9 (approx.)¹~132%Not Available
Kidney 590.8 ± 83.9939.4 ± 88.7 (approx.)¹~59%Not Available
Blood 23.9 ± 2.257.0 ± 4.6~138%Not Available
Brain 51.0 ± 13.5112.9 ± 17.3~121%Not Available
Muscle 274.3 ± 11.6338.3 ± 91.9~23%Not Available
¹Data is derived and approximated from figures in Giroud-Gerbet et al. (2019), which compares NRH, NMN, and NR. The table presents the approximate effect of NR from that study for comparative context.[14]

Section 4: Experimental Protocol - A Framework for Discovery

To objectively assess the efficacy of 2,6-dihydroxynicotinamide as a potential NAD+ precursor and compare it to NR, a robust, validated experimental workflow is essential. The gold standard for accurate quantification of NAD+ and its related metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15][16][17]

Objective:

To quantify changes in intracellular NAD+ concentrations in cultured mammalian cells following treatment with 2,6-dihydroxynicotinamide, using NR as a positive control.

Methodology: Isotope Dilution LC-MS/MS

This protocol's trustworthiness is grounded in the principle of isotope dilution, where a known quantity of a stable, heavy-isotope-labeled internal standard (¹³C₅-NAD+) is added during sample preparation.[15][18] This standard co-elutes with the endogenous, light analyte (¹²C-NAD+) and is distinguished by the mass spectrometer. By calculating the ratio of light to heavy analyte, variations from sample loss, extraction efficiency, or matrix effects are internally corrected, ensuring highly accurate and reproducible quantification.

Caption: Experimental workflow for comparing NAD+ precursors.
Step-by-Step Protocol

1. Cell Culture and Treatment a. Cell Line: Human Embryonic Kidney (HEK293T) cells are a suitable choice due to their robust growth and common use in metabolic studies. b. Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of harvest (e.g., 5 x 10⁵ cells/well). Incubate for 24 hours. c. Treatment: Prepare stock solutions of NR and 2,6-dihydroxynicotinamide in an appropriate solvent (e.g., water or DMSO). Treat cells in triplicate with:

  • Vehicle control (e.g., media with solvent).
  • NR (positive control) at a final concentration of 500 µM.
  • 2,6-dihydroxynicotinamide at a range of concentrations (e.g., 10 µM, 100 µM, 500 µM) to assess dose-dependency. d. Incubation: Incubate treated cells for a defined period (e.g., 12 or 24 hours).

2. Metabolite Extraction (Perform on ice to minimize metabolite degradation) a. Quenching: Aspirate media and immediately wash cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS). This step is critical to remove extracellular metabolites and halt cellular metabolism. b. Lysis and Extraction: Add 500 µL of ice-cold, pre-chilled 80% methanol containing the ¹³C₅-NAD+ internal standard to each well. c. Scraping and Collection: Use a cell scraper to detach cells into the methanol solution. Transfer the entire lysate to a microcentrifuge tube. d. Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.[15] e. Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. f. Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.[15]

3. LC-MS/MS Analysis a. Sample Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of LC-MS grade water or an appropriate buffer for the chosen chromatography method.[15] Vortex and centrifuge to pellet any insoluble material. b. Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar metabolites like NAD+.[16][17] c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the mass transitions for both endogenous NAD+ and the ¹³C₅-NAD+ internal standard.

4. Data Analysis and Interpretation a. Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard. b. Ratio Calculation: For each sample, calculate the ratio of the endogenous NAD+ peak area to the ¹³C₅-NAD+ internal standard peak area. c. Normalization: Normalize the calculated ratios to the cell count or total protein concentration of a parallel well to account for any differences in cell number. d. Statistical Analysis: Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in NAD+ levels between the control, NR-treated, and 2,6-dihydroxynicotinamide-treated groups.

Conclusion and Future Directions

This guide establishes Nicotinamide Riboside as a well-characterized NAD+ precursor with a defined metabolic pathway and a substantial body of evidence supporting its efficacy. In stark contrast, 2,6-dihydroxynicotinamide represents an unexplored frontier in NAD+ biology.

For researchers and drug development professionals, the path forward is clear. The provided LC-MS/MS protocol offers a rigorous, self-validating system to empirically test the central hypothesis: Can 2,6-dihydroxynicotinamide increase intracellular NAD+ levels?

Should this initial screening yield a positive result, the causality behind this effect must be investigated. Subsequent experiments would involve stable isotope tracing with ¹³C- or ¹⁵N-labeled 2,6-dihydroxynicotinamide to elucidate its metabolic fate and definitively identify the enzymatic pathway responsible for its conversion to NAD+. Such findings would represent a significant contribution to our understanding of NAD+ metabolism and could unveil a novel class of therapeutic agents for age-related and metabolic diseases.

References

  • Yang, Y., Zhang, N., Zhang, G. et al. (2020). NRH salvage and conversion to NAD+ requires NRH kinase activity by adenosine kinase. Nature Metabolism, 2, 364–379. [Link]

  • Minhas et al. (2019). NAD-biosynthetic pathways regulate innate immunity. Nature Immunology. [Link]

  • Goldman Laboratories. Nicotinamide Riboside vs NAD+: Which Actually Works Better?. [Link]

  • NutritionFacts.org. (2025). Risks and Benefits of Nicotinamide Riboside (NR), a NAD+ Booster. YouTube. [Link]

  • Catalyst University. (2014). Biochemistry | Biosynthesis of NAD+. YouTube. [Link]

  • Longevity nutraceuticals are coming of age. (2026). NUTRACEUTICALS BUSINESS REVIEW. [Link]

  • Zivkovic, J., et al. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. MDPI. [Link]

  • Sato, T., et al. (2022). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. National Institutes of Health. [Link]

  • Trammell, S. A. J., & Brenner, C. (2015). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. PubMed. [Link]

  • Giroud-Gerbet, C., et al. (2019). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry. [Link]

  • Tempel, W., et al. (2007). Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+. PLoS Biology. [Link]

  • Lu, S. P., & Lin, S. J. (2010). Quantitation of NAD+ biosynthesis from the salvage pathway in Saccharomyces cerevisiae. National Institutes of Health. [Link]

  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. [Link]

  • Abdellatif, M., Sedej, S., & Kroemer, G. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation. [Link]

  • Oreate AI Blog. (2026). Nicotinamide vs. Nicotinamide Riboside: Understanding the Nuances. [Link]

  • Navas, L. E., & Carnero, A. (2021). NAD+ Metabolism in Cancer. National Institutes of Health. [Link]

  • Fu, X., et al. (2023). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Physiology. [Link]

  • Qualia Life Sciences. (2019). How is NAD+ Made? Preiss-Handler Pathway. [Link]

  • Fletcher, R. S., & Lavery, G. G. (2018). The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism. Journal of Molecular Endocrinology. [Link]

  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology. [Link]

  • Chemsrc. (2025). 2,6-dihydroxynicotinamide | CAS#:35441-11-3. [Link]

  • Cantó, C., et al. (2012). The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity. Cell Metabolism. [Link]

  • Measure NAD+ Levels: How to Track Cellular Energy and Aging. Jinfiniti. [Link]

  • Knabbe, J., et al. (2023). Nicotinamide riboside kinases regulate skeletal muscle fiber-type specification and are rate-limiting for metabolic adaptations during regeneration. Frontiers in Cell and Developmental Biology. [Link]

  • The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. ResearchGate. [Link]

  • Grant, R., & Kapoor, V. (2018). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]

  • Process of producing nicotinamide.
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  • Tempel, W., et al. (2007). Nicotinamide riboside kinase structures reveal new pathways to NAD+. PubMed. [Link]

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Comparative

A Comparative Analysis of 2,6-Dihydroxynicotinamide as a Putative Prolyl 4-Hydroxylase and HIF Prolyl Hydroxylase Inhibitor

This guide provides a comprehensive framework for validating the inhibitory potential of 2,6-Dihydroxynicotinamide against two critical enzyme families: collagen prolyl 4-hydroxylases (C-P4Hs) and hypoxia-inducible facto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the inhibitory potential of 2,6-Dihydroxynicotinamide against two critical enzyme families: collagen prolyl 4-hydroxylases (C-P4Hs) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Drawing from established biochemical principles and assay methodologies, we present a head-to-head comparison of 2,6-Dihydroxynicotinamide with well-characterized inhibitors, offering researchers a robust protocol to assess its efficacy and selectivity.

Introduction: The Rationale for Investigating 2,6-Dihydroxynicotinamide

2,6-Dihydroxynicotinamide, a nicotinamide derivative, presents a compelling structural motif for enzymatic inhibition.[1][2] Its pyridine core with hydroxyl substitutions bears resemblance to the binding moieties of known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, a superfamily that includes both C-P4Hs and PHDs. These enzymes play pivotal roles in distinct but crucial physiological pathways.

C-P4Hs are essential for the post-translational modification of proline residues in collagen, a process vital for the stability of the collagen triple helix.[3][4] Their overactivity is implicated in fibrotic diseases and cancer metastasis.[4] On the other hand, PHDs are key oxygen sensors that regulate the stability of HIF-α, a master transcription factor for cellular adaptation to hypoxia. Inhibition of PHDs has emerged as a therapeutic strategy for anemia associated with chronic kidney disease.[5][6]

Given the therapeutic importance of inhibiting these enzymes, and the structural clues offered by 2,6-Dihydroxynicotinamide, a systematic evaluation of its inhibitory activity is warranted. This guide outlines the experimental strategy to validate this hypothesis, comparing its performance against established inhibitors: N-Oxalylglycine for C-P4H and Roxadustat for PHDs.

Comparative Inhibitor Overview

CompoundTarget Enzyme FamilyMechanism of Action (Hypothesized for 2,6-Dihydroxynicotinamide)Known Potency
2,6-Dihydroxynicotinamide C-P4H, PHDCompetitive with 2-oxoglutarateTo be determined
N-Oxalylglycine C-P4HCompetitive with 2-oxoglutarate[7][8][9]K_i: 1.9-7.8 µM[7][8]
Roxadustat (FG-4592) PHDCompetitive with 2-oxoglutarate[10]IC50: ~1.32-5.71 µM (on ion channels, indicative of potency)[10]

Experimental Design: A Two-Pronged Approach

To comprehensively validate the inhibitory effects of 2,6-Dihydroxynicotinamide, we propose a parallel investigation against both C-P4H and PHD enzymes. This dual-pronged approach will not only determine the potency of inhibition but also provide initial insights into its selectivity.

G cluster_0 Enzyme Inhibition Validation Workflow cluster_1 C-P4H Assay cluster_2 PHD Assay A Compound Preparation (2,6-Dihydroxynicotinamide, N-Oxalylglycine, Roxadustat) C Primary Screening: IC50 Determination A->C B Enzyme Source (Recombinant Human C-P4H1 & PHD2) B->C C1 C-P4H Activity Assay (e.g., Succinate-Glo™) C->C1 C2 PHD2 Activity Assay (e.g., HIF-1α ELISA-based) C->C2 D Mechanism of Action (MOA) Studies E Data Analysis & Comparison D1 Kinetic Analysis vs. N-Oxalylglycine (Lineweaver-Burk Plot) C1->D1 D1->E D2 Kinetic Analysis vs. Roxadustat (Lineweaver-Burk Plot) C2->D2 D2->E G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition A A B EI A:s->B:n I binds to free E C C D EI C:s->D:n I binds to free E E ESI C:s->E:n I binds to ES complex

Caption: Competitive vs. Non-competitive Inhibition.

Experimental Protocol: Kinetic Analysis

  • Assay Setup:

    • Perform the respective enzyme activity assays (as described in Part 1) with varying concentrations of the co-substrate, 2-oxoglutarate.

    • For each 2-oxoglutarate concentration, measure the reaction rate in the absence and presence of at least two different fixed concentrations of 2,6-Dihydroxynicotinamide.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for the data obtained.

    • Analyze the plots:

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

    • This analysis will be performed for both C-P4H1 and PHD2 to elucidate the mechanism of action of 2,6-Dihydroxynicotinamide against each enzyme.

Conclusion and Future Directions

This guide provides a detailed, self-validating framework for the initial characterization of 2,6-Dihydroxynicotinamide as a potential inhibitor of C-P4H and PHD enzymes. The direct comparison with established inhibitors, N-Oxalylglycine and Roxadustat, will provide a clear benchmark for its potency and potential therapeutic relevance.

Should 2,6-Dihydroxynicotinamide demonstrate significant inhibitory activity, further studies would be warranted. These could include assessing its selectivity against other 2-OG dependent dioxygenases, evaluating its cell permeability and efficacy in cell-based assays, and eventually, exploring its potential in in vivo models of fibrosis or anemia. The foundational data generated from the protocols outlined herein will be critical in guiding these future research endeavors.

References

  • Epstein, A. C. R., Gleadle, J. M., McNeill, L. A., Hewitson, K. S., O'Rourke, J., Mole, D. R., ... & Ratcliffe, P. J. (2001). C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation. Cell, 107(1), 43-54. [Link]

  • Wu, S.-N., Chen, B.-S., Lin, Y.-L., & Chen, H. (2021). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. International Journal of Molecular Sciences, 22(16), 8895. [Link]

  • Baader, E., Tschank, G., Baringhaus, K. H., Burghard, H., & Gunzler, V. (1994). Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues. Biochemical Journal, 300(2), 525–530. [Link]

  • Miller, R. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 386(2), 181–185. [Link]

  • Miller, R. L., & Raines, R. T. (2008). Direct and continuous assay for prolyl 4-hydroxylase. Raines Lab, University of Wisconsin-Madison. [Link]

  • McDonough, M. A., Li, V., Tumber, A., Chowdhury, R., & Schofield, C. J. (2016). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 11(8), 813–817. [Link]

  • Quesne, M. G., de Visser, S. P., & Kumar, D. (2017). Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond. Journal of the American Chemical Society, 139(27), 9194–9204. [Link]

  • Cunliffe, C. J., Franklin, T. J., Hales, N. J., & Hill, G. B. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analog N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry, 35(14), 2652–2658. [Link]

  • Baader, E., Tschank, G., Baringhaus, K. H., Burghard, H., & Gunzler, V. (1994). Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues. Biochemical Journal, 300(Pt 2), 525–530. [Link]

  • Wang, S., Lee, K.-H., Araujo, N. V., Zhan, C.-G., Rangnekar, V. M., & Xu, R. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]

  • ChemSrc. (n.d.). 2,6-dihydroxynicotinamide. Retrieved from [Link]

  • Zhang, M., Liu, Y., He, L., & Li, N. (2023). Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway. Frontiers in Pharmacology, 14, 1113941. [Link]

  • Wang, S., Lee, K. H., Araujo, N. V., Zhan, C. G., Rangnekar, V. M., & Xu, R. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]

  • Wirth, A., Sharp, B., Wirth, M., & Kurtz, A. (2021). The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

  • Cunliffe, C. J., Franklin, T. J., Hales, N. J., & Hill, G. B. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry, 35(14), 2652–2658. [Link]

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Validation

A Strategic Guide to Target Identification and Selectivity Profiling of 2,6-Dihydroxynicotinamide

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical entity to a validated therapeutic tool is paved with rigorous scientific investigation. 2,6-Dihydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical entity to a validated therapeutic tool is paved with rigorous scientific investigation. 2,6-Dihydroxynicotinamide, a nicotinamide derivative, presents such a case—a compound with potential, yet an uncharacterized biological target. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of such a molecule. We will navigate the critical path from target deconvolution to a nuanced assessment of its selectivity, ensuring a robust understanding of its biological activity. This is not a rigid template, but a strategic workflow designed to be adapted and applied to novel chemical matter.

Part 1: The Imperative First Step - Target Identification of 2,6-Dihydroxynicotinamide

Before selectivity can be assessed, the primary biological target(s) of 2,6-Dihydroxynicotinamide must be elucidated. An uncharacterized compound's bioactivity is a black box; our first directive is to illuminate its contents. This section outlines a multi-pronged approach, combining computational prediction with robust experimental validation to identify and confirm the protein(s) with which 2,6-Dihydroxynicotinamide interacts.

In Silico Target Prediction: Generating Hypotheses

Computational methods offer a time- and cost-effective strategy to generate initial hypotheses about a compound's potential targets.[1] These approaches are predicated on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[2]

  • Ligand-Based Approaches: Tools such as SwissTargetPrediction, SuperPred, and SEA (Similarity Ensemble Approach) compare the 2D or 3D structure of 2,6-Dihydroxynicotinamide against databases of known ligands with annotated targets. This can provide a ranked list of potential protein targets.[3]

  • Structure-Based Approaches (Reverse Docking): If high-quality 3D structures of potential target proteins are available, reverse docking can be employed. This involves docking 2,6-Dihydroxynicotinamide into the binding sites of a library of proteins to predict binding affinity and identify the most likely interactors.

The output of these in silico methods is a set of testable hypotheses, not definitive answers. Experimental validation is mandatory.

Experimental Target Deconvolution: From Hypothesis to Evidence

Several powerful, unbiased experimental techniques can identify protein targets from complex biological mixtures like cell lysates.[4] Chemical proteomics, in particular, offers a suite of tools for this purpose.[5]

This classic and powerful technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners in a cell lysate.[6][7]

Causality Behind Experimental Choices: The success of AC-MS hinges on the synthesis of an "affinity probe"—a derivative of 2,6-Dihydroxynicotinamide that incorporates a linker and an affinity tag (e.g., biotin) without abolishing its biological activity.[8] This is a critical first step, as a poorly designed probe can lead to false negatives or the identification of irrelevant proteins. A photo-reactive crosslinking group can also be incorporated to covalently capture transient or weak interactors.[7]

Experimental Protocol: Photo-Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of 2,6-Dihydroxynicotinamide with a linker arm terminating in a biotin tag. A photoreactive group (e.g., diazirine or benzophenone) should be included in the probe structure.

    • Control: Synthesize an inactive analogue of the probe or use a probe with no photoreactive group to control for non-specific binding to the matrix.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cell line where 2,6-Dihydroxynicotinamide shows a phenotypic effect).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the biotinylated 2,6-Dihydroxynicotinamide probe.

    • Competition Control: In a parallel sample, co-incubate the lysate and probe with an excess of free, unmodified 2,6-Dihydroxynicotinamide. Proteins that are true targets will show reduced binding to the probe in this condition.

  • Photo-Crosslinking:

    • Expose the incubation mixtures to UV light (typically 365 nm) to activate the photoreactive group, forming a covalent bond between the probe and its binding partners.

  • Capture and Wash:

    • Add streptavidin-coated beads to the lysates to capture the biotinylated probe and its covalently bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot or Sequest).

    • Data Analysis: True target proteins should be significantly enriched in the probe-treated sample compared to the competition control and the inactive probe control.

Workflow for Affinity Chromatography-Mass Spectrometry

ACMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Biotinylated Photo-Probe Incubate Incubate Probe with Lysate (+/- Competitor) Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate UV UV Crosslinking Incubate->UV Capture Capture on Streptavidin Beads UV->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Proteins Wash->Elute Digest Tryptic Digest Elute->Digest MS LC-MS/MS Digest->MS Identify Identify Enriched Proteins MS->Identify DARTS_Workflow cluster_treatment Treatment Lysate Native Cell Lysate Vehicle Vehicle Control (e.g., DMSO) Lysate->Vehicle Compound 2,6-Dihydroxynicotinamide Lysate->Compound Protease Add Protease (e.g., Pronase) Vehicle->Protease Compound->Protease SDS_PAGE Analyze by SDS-PAGE Protease->SDS_PAGE Result Identify Protected Protein Band(s) SDS_PAGE->Result MS_ID Excise Band and Identify by LC-MS/MS Result->MS_ID KinomeScan Compound 2,6-Dihydroxynicotinamide Kinome Kinase X (Target) Kinase Y Kinase Z ... Kinase N Compound->Kinome Results Selectivity Profile (Binding Data) Kinome->Results High-Throughput Screen

Sources

Comparative

A Comparative Guide to Modulating the NAD+/NADH Ratio: Investigating the Potential of 2,6-Dihydroxynicotinamide

For researchers, scientists, and professionals in drug development, the manipulation of cellular nicotinamide adenine dinucleotide (NAD+) levels is a frontier of compelling therapeutic potential. The ratio of its oxidize...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the manipulation of cellular nicotinamide adenine dinucleotide (NAD+) levels is a frontier of compelling therapeutic potential. The ratio of its oxidized (NAD+) to reduced (NADH) form is a critical determinant of cellular redox state, energy metabolism, and the activity of a host of signaling proteins that govern health and disease. This guide provides an in-depth comparison of established NAD+ precursors and introduces a framework for investigating a novel candidate, 2,6-Dihydroxynicotinamide.

The Central Role of the NAD+/NADH Ratio in Cellular Homeostasis

Nicotinamide adenine dinucleotide is a cornerstone of cellular function. As a coenzyme, it is indispensable for redox reactions, acting as an electron carrier in fundamental metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.[1] Beyond this bioenergetic role, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are involved in DNA repair, epigenetic regulation, and immune signaling.[1][2]

The balance between NAD+ and NADH, the NAD+/NADH ratio, is a sensitive indicator of the cell's metabolic health.[3][4] A high NAD+/NADH ratio is indicative of a robust oxidative state, essential for meeting cellular energy demands.[5] Conversely, a decline in this ratio can lead to reductive stress and is associated with a range of pathologies, including metabolic disorders, neurodegenerative diseases, and the aging process itself.[4][5] Consequently, strategies to safely and effectively augment the cellular NAD+ pool are of significant scientific and therapeutic interest.

Established Precursors for NAD+ Biosynthesis: A Comparative Overview

Mammalian cells utilize two primary pathways for NAD+ synthesis: the de novo pathway, which begins with the amino acid tryptophan, and the salvage pathway, which recycles nicotinamide and other precursors.[6][7][8] The salvage pathway is the predominant source of cellular NAD+ and is the target of most current NAD+-boosting strategies.[9][10]

Nicotinamide Riboside (NR)

NR is a form of vitamin B3 that has emerged as a potent NAD+ precursor.[11] It is utilized in the salvage pathway, where it is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), which is then converted to NAD+.[12][13] Studies have shown that NR supplementation can effectively increase NAD+ levels in various tissues and may offer protection against a range of age-related and metabolic diseases.[11][14]

Nicotinamide Mononucleotide (NMN)

NMN is another key intermediate in the NAD+ salvage pathway.[13][15] It can be synthesized from nicotinamide by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting step in this pathway.[9][16] Like NR, NMN supplementation has been demonstrated to raise NAD+ levels and has shown therapeutic potential in preclinical models of aging and disease.[16][17]

FeatureNicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)
Primary Pathway Salvage PathwaySalvage Pathway
Key Enzyme Nicotinamide Riboside Kinase (NRK)Nicotinamide Phosphoribosyltransferase (NAMPT)
Oral Bioavailability Generally considered goodSubject of ongoing research and debate
Clinical Evidence Human studies show increased NAD+ levelsHuman studies show increased NAD+ levels
Therapeutic Potential Neuroprotection, metabolic health, hearing lossImproved insulin sensitivity, anti-aging effects

Investigating a Novel Candidate: 2,6-Dihydroxynicotinamide

While NR and NMN are the most studied NAD+ precursors, the exploration of novel nicotinamide derivatives could yield compounds with improved efficacy, tissue specificity, or pharmacokinetic properties. 2,6-Dihydroxynicotinamide is a nicotinamide derivative that, to date, has primarily been noted for its use in chemical synthesis. Its potential biological activity as an NAD+ modulator remains uncharacterized, making it a compelling subject for investigation.

Hypothetical Mechanism of Action

Based on its core nicotinamide structure, it is plausible that 2,6-Dihydroxynicotinamide could be recognized by enzymes in the NAD+ salvage pathway. The hydroxyl groups at the 2 and 6 positions of the pyridine ring represent significant chemical modifications that could influence its interaction with key enzymes like NAMPT or its potential conversion to an NMN analog.

Diagram of NAD+ Biosynthesis Pathways

NAD_Biosynthesis cluster_salvage Salvage Pathway Tryptophan Tryptophan QA Quinolinic Acid (QA) Tryptophan->QA De Novo Synthesis NaMN Nicotinic Acid Mononucleotide (NaMN) QA->NaMN NAD NAD+ NaMN->NAD NA Nicotinic Acid (NA) NA->NaMN Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NMN->NAD NMNAT1-3 DHNA 2,6-Dihydroxynicotinamide (Hypothetical Precursor) DHNA->NAD ? Sirtuins Sirtuins, PARPs, CD38 NAD->Sirtuins Consumption Sirtuins->NAM Recycle

Caption: NAD+ Biosynthesis Pathways.

Experimental Protocols for Comparative Analysis

To objectively assess the efficacy of 2,6-Dihydroxynicotinamide against established precursors, a rigorous and standardized experimental workflow is essential.

Cell Culture and Treatment
  • Cell Line Selection: Utilize a well-characterized human cell line with robust NAD+ metabolism, such as HEK293, HepG2, or primary human epidermal keratinocytes.[18]

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment Protocol:

    • Seed cells in 6-well or 12-well plates and allow them to reach 70-80% confluency.

    • Prepare stock solutions of NR, NMN, and 2,6-Dihydroxynicotinamide in a suitable solvent (e.g., water or DMSO).

    • Treat cells with a range of concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM) of each compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control.

Diagram of Experimental Workflow

Experimental_Workflow start Cell Seeding & Growth treatment Treatment with NAD+ Precursors (NR, NMN, 2,6-Dihydroxynicotinamide) start->treatment incubation Incubation (Time Course) treatment->incubation extraction Metabolite Extraction (Acid/Base Lysis) incubation->extraction quant_nad NAD+ Quantification extraction->quant_nad quant_nadh NADH Quantification extraction->quant_nadh lcms LC-MS/MS Analysis quant_nad->lcms enzymatic Enzymatic Cycling Assay quant_nad->enzymatic quant_nadh->lcms quant_nadh->enzymatic analysis Data Analysis: Calculate NAD+/NADH Ratio lcms->analysis enzymatic->analysis end Comparative Efficacy Assessment analysis->end

Caption: Experimental Workflow for NAD+ Analysis.

Quantification of NAD+ and NADH

Accurate measurement of NAD+ and NADH is critical. Two widely accepted methods are the enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS).[19]

1. Sample Preparation for NAD+ and NADH Measurement

  • Lysis and Extraction: After treatment, wash cells with ice-cold PBS. For differential measurement of NAD+ and NADH, two separate lysates are required for each sample.

    • NAD+ Extraction (Acidic): Lyse one set of cell pellets in an acidic extraction buffer (e.g., 0.1 N HCl). Heat at 80°C for 60 minutes to degrade NADH. Neutralize the samples with a suitable buffer.[20]

    • NADH Extraction (Alkaline): Lyse the second set of cell pellets in an alkaline extraction buffer to degrade NAD+.

  • Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the metabolites.

2. Enzymatic Cycling Assay Protocol

This method relies on an enzymatic cycling reaction that reduces a probe, resulting in a colorimetric or fluorescent signal proportional to the NAD+ or NADH concentration.[19]

  • Prepare Reagent Mix: Prepare a master mix containing the cycling enzyme (e.g., alcohol dehydrogenase), a substrate, and a chromogenic or fluorogenic probe.

  • Standard Curve: Prepare a standard curve using known concentrations of NAD+.

  • Plate Reading: Add the prepared sample extracts and standards to a 96-well plate. Add the reagent mix to initiate the reaction.

  • Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Calculation: Determine the NAD+ and NADH concentrations in the samples by interpolating from the standard curve. Calculate the NAD+/NADH ratio.

3. LC-MS/MS Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of NAD+ and NADH.[19]

  • Sample Preparation: Prepare cell extracts as described above. Dilute the samples in an appropriate solvent, such as water with 0.1% formic acid, containing an internal standard.[19]

  • Chromatographic Separation: Use a suitable HPLC column (e.g., C18) to separate NAD+ and NADH.[19]

  • Mass Spectrometry Detection: Employ a mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify NAD+ and NADH based on their specific mass-to-charge ratios.[19]

  • Data Analysis: Quantify the analytes by comparing their peak areas to those of the internal standard and a standard curve.

Concluding Remarks

The modulation of the NAD+/NADH ratio holds immense promise for therapeutic intervention in a wide array of human diseases. While NR and NMN have paved the way as effective NAD+ precursors, the scientific pursuit of novel and potentially more potent modulators is a critical endeavor. 2,6-Dihydroxynicotinamide, as a nicotinamide derivative, presents an intriguing, albeit unproven, candidate. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically investigate its effects on NAD+ metabolism and to compare its efficacy against the current gold standards. Such research is vital for expanding our toolkit of NAD+-boosting molecules and for ultimately translating this exciting field of biology into tangible clinical benefits.

References

  • Navas, L. E., & Carnero, A. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Signal Transduction and Targeted Therapy, 6(1), 1-20. [Link]

  • Teodoro, J. S., Rolo, A. P., & Palmeira, C. M. (2013). The NAD ratio redox paradox: why does too much reductive power cause oxidative stress?. Toxicology mechanisms and methods, 23(5), 297-302. [Link]

  • LONVI. (n.d.). The Link Between NMN and NAD⁺: What You Need to Know. LONVI. [Link]

  • Pellicciari, R., et al. (2019). De novo NAD+ synthesis enhances mitochondrial function and improves health. Nature, 569(7756), 387-392. [Link]

  • Hossain, M. S., et al. (2023). Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging. Cells, 12(12), 1618. [Link]

  • Qualia Life Sciences. (2019). How is NAD+ Made? De Novo Synthesis. Qualia Life Sciences Blog. [Link]

  • Nutraceuticals World. (2026, January 23). Longevity nutraceuticals are coming of age. Nutraceuticals World. [Link]

  • ResearchGate. (n.d.). De novo and salvage pathways of NAD⁺ synthesis. ResearchGate. [Link]

  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. [Link]

  • ALZFORUM. (2026, January 15). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. ALZFORUM. [Link]

  • Lee, J. T., et al. (2019). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Journal of visualized experiments: JoVE, (148), 10.3791/59415. [Link]

  • Yoshino, J., Baur, J. A., & Imai, S. I. (2018). NAD+ intermediates: The biology and therapeutic potential of NMN and NR. Cell metabolism, 27(3), 513-528. [Link]

  • Yang, Y., & Sauve, A. A. (2016). Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications. Drug discovery today, 21(12), 1935-1943. [Link]

  • Chini, C. C., et al. (2020). Clinical Evidence for Targeting NAD Therapeutically. Current opinion in pharmacology, 54, 1-9. [Link]

  • Agledal, L., Niere, M., & Ziegler, M. (2010). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. Journal of Biological Chemistry, 285(43), 33287-33296. [Link]

  • National Institutes of Health. (n.d.). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. National Institutes of Health. [Link]

  • Mehmel, M., Jovanović, N., & Spitz, U. (2020). Emerging Role of Nicotinamide Riboside in Health and Diseases. Nutrients, 12(6), 1616. [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • AboutNAD. (n.d.). What Are NAD+ Precursors? How the Body Makes NAD+. AboutNAD. [Link]

  • Chemsrc. (2025). 2,6-dihydroxynicotinamide. Chemsrc. [Link]

  • MDPI. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. MDPI. [Link]

  • MDPI. (n.d.). Novel Approach to Skin Anti-Aging: Boosting Pharmacological Effects of Exogenous Nicotinamide Adenine Dinucleotide (NAD+) by Synergistic Inhibition of CD38 Expression. MDPI. [Link]

  • MDPI. (n.d.). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]

  • ResearchGate. (2025). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. ResearchGate. [Link]

  • Stanford Medicine. (n.d.). NAD-biosynthetic pathways regulate innate immunity. Stanford Medicine. [Link]

  • ResearchGate. (2025). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. ResearchGate. [Link]

  • ResearchGate. (2012). Does anyone have a detailed protocol for the determination of NAD+/NADH ratio with the cycling method?. ResearchGate. [Link]

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  • ResearchGate. (2025). Characterization of NAD Uptake in Mammalian Cells. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dihydroxynicotinamide

Authored for Researchers, Scientists, and Drug Development Professionals The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 2,6-Dihydroxynicotinamide, a nicotinamide derivative used in chemical synthesis, requires meticulous handling not only during its application but also at the end of its use. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established safety data and regulatory principles, designed to be a self-validating system for any laboratory professional.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment dictates every subsequent step, from the selection of personal protective equipment to the final waste stream classification. 2,6-Dihydroxynicotinamide is not a benign substance; it is a hazardous chemical that demands respect.

The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: Physicochemical Properties and GHS Hazard Summary for 2,6-Dihydroxynicotinamide

PropertyValueSource
CAS Number 35441-11-3[1]
Molecular Formula C₆H₆N₂O₃[1][2]
Appearance Powder / Solid[1]
Melting Point 249 °C (with decomposition)[1][2]
GHS Pictograms


[2]
Signal Word Danger [2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[2]
Incompatibilities Strong bases[1]
Hazardous Decomposition Forms Carbon oxides and Nitrogen oxides (NOx) under fire conditions.[1]

Causality Behind Hazard Classifications:

  • H318 (Causes serious eye damage): This is the most critical hazard. The GHS05 "Corrosion" pictogram indicates that contact with the eyes can cause irreversible damage. This necessitates stringent eye protection.

  • H335 (May cause respiratory irritation): As a fine powder, the compound can easily become airborne, posing an inhalation risk that can irritate the respiratory system.[1][2]

  • H302 & H315 (Harmful if swallowed & Causes skin irritation): These classifications underscore the need to prevent ingestion and skin contact through proper PPE and hygiene practices.[2]

Essential Safety Protocols: PPE and Handling

Based on the risk assessment, the following Personal Protective Equipment (PPE) is mandatory when handling 2,6-Dihydroxynicotinamide and its associated waste. The objective is to create a complete barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against dust particles and splashes, mitigating the risk of serious eye damage (H318).[2]
Respiratory Protection NIOSH-approved N95 (or equivalent) dust mask.Prevents inhalation of airborne particles, addressing the respiratory irritation hazard (H335).[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation (H315).[2]
Skin/Body Protection Standard laboratory coat. Closed-toe shoes are required.Protects skin and personal clothing from contamination.[3]

Core Handling Principles:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid creating dust during handling and disposal.[1]

  • Practice good laboratory hygiene. Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[4][5]

Step-by-Step Disposal Protocol for 2,6-Dihydroxynicotinamide

Disposal of 2,6-Dihydroxynicotinamide must be treated with the same rigor as any other experimental procedure. It is classified as hazardous chemical waste and must never be disposed of in standard trash or down the drain.[1][3][6]

Step 1: Waste Characterization and Segregation
  • Classify: All solid 2,6-Dihydroxynicotinamide, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill), must be classified as hazardous solid organic chemical waste .

  • Segregate: This waste stream must be kept separate from all other waste types.[7][8] Crucially, it must not be mixed with incompatible materials, particularly strong bases, to prevent hazardous reactions.[1]

Step 2: Containerization and Labeling
  • Select Container: Use a dedicated, sealable, and chemically compatible container for solid waste. A wide-mouth high-density polyethylene (HDPE) or plastic container with a screw-on lid is ideal.[9][10] The container must be in good condition with no leaks or cracks.

  • Label Correctly: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "2,6-Dihydroxynicotinamide "

    • The date waste was first added.

    • The relevant GHS hazard pictograms (Corrosion and Exclamation Mark).

    • The name of the principal investigator or laboratory contact.

Step 3: Accumulation and Storage
  • Designate Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (i.e., in the same laboratory).[10]

  • Store Safely: Keep the waste container closed at all times except when adding waste.[10] The storage area should be a cool, dry, and well-ventilated location away from general laboratory traffic and incompatible chemicals.

Step 4: Final Disposal Arrangement
  • Contact EHS: Do not attempt to dispose of the waste yourself. The final disposal must be managed by your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.[7][11]

  • Schedule Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months, provided volume limits are not exceeded), contact EHS to schedule a waste pickup.[10]

G Diagram 1: Disposal Workflow for 2,6-Dihydroxynicotinamide cluster_prep Preparation & Assessment cluster_action Handling & Containment cluster_storage Storage & Disposal A Identify Waste: 2,6-Dihydroxynicotinamide (Solid or Contaminated Items) B Consult Safety Data Sheet (SDS) A->B C Characterize as Hazardous Chemical Waste B->C D Don Appropriate PPE (Goggles, Gloves, N95 Mask) C->D E Segregate from Incompatibles (e.g., Strong Bases) D->E F Place in a Labeled, Sealable Waste Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Request Pickup from Institutional EHS H->I

Caption: Disposal Workflow for 2,6-Dihydroxynicotinamide.

Emergency Procedures: Spills and Exposures

Adherence to protocol minimizes risks, but preparedness for accidents is a mark of a trustworthy safety system.

Small Solid Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Before cleanup, don all PPE as specified in Table 2.

  • Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Clean: Carefully sweep or scoop the material into your designated hazardous waste container.[1] Avoid aggressive actions that create dust.

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per institutional policy.

G Diagram 2: Small Spill Response Protocol A Assess Spill & Alert Others B Don Full PPE (N95, Goggles, Gloves) A->B C Gently Cover & Contain Spill (Avoid Raising Dust) B->C D Sweep Material into Hazardous Waste Container C->D E Decontaminate Spill Area D->E F Report Incident (Per Lab Protocol) E->F

Caption: Small Spill Response Protocol.

First Aid Measures for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][12]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Adherence to Regulatory Standards

All laboratory procedures, including waste disposal, are governed by regulations designed to protect workers and the public. In the United States, key regulations include the Occupational Safety and Health Administration's (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][13][14] This guide is designed to align with the principles of these regulations, but it is imperative that you also follow all specific protocols established by your institution's EHS department, as they are tailored to local and state requirements.[4][7]

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). Available from: [Link]

  • 2,6-dihydroxynicotinamide | CAS#:35441-11-3. Chemsrc.com. Available from: [Link]

  • 6-Hydroxynicotinic acid - Safety Data Sheet. Thermo Fisher Scientific. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Pharmaceutical Waste. California Department of Toxic Substances Control. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry. Tashkent Pharmaceutical Institute. Available from: [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • 5,6-Dichloronicotinic acid - Safety Data Sheet. Thermo Fisher Scientific. Available from: [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. Available from: [Link]

  • 2,6-Dichloroisonicotinic acid - Material Safety Data Sheet. Cole-Parmer. Available from: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available from: [Link]

  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. Available from: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available from: [Link]

  • Hazardous Waste & Disposal. American Chemical Society. Available from: [Link]

  • Pharmaceutical waste: practices and challenges in ensuring their environmentally sound management. United Nations Environment Programme (UNEP). Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • Safety Data Sheet Nicotinamide. Redox. Available from: [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone. Available from: [Link]

Sources

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